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1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol Documentation Hub

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  • Product: 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol
  • CAS: 137326-91-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol

In-Depth Technical Guide: 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol A Comprehensive Analysis of its Chemical Structure, Properties, and Potential Applications Abstract This technical guide provides a detailed exploration o...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol

A Comprehensive Analysis of its Chemical Structure, Properties, and Potential Applications

Abstract

This technical guide provides a detailed exploration of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this guide establishes a foundational understanding through a thorough analysis of its core scaffold, 1H-[1][2][3]triazolo[4,5-b]pyridine. We will delve into the structural intricacies, including the critical aspect of tautomerism introduced by the 6-hydroxy substituent. Furthermore, this guide will present inferred physicochemical properties, propose a logical synthetic pathway, and discuss potential biological activities and applications based on established principles and data from analogous structures. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising chemical entity.

Introduction to the 1H-[1][2][3]triazolo[4,5-b]pyridine Scaffold

The 1H-[1][2][3]triazolo[4,5-b]pyridine core is a robust heterocyclic system formed by the fusion of a pyridine ring and a 1,2,3-triazole ring. This scaffold is a key building block in the synthesis of a variety of functional molecules.[4] Its versatile nature stems from the combined electronic properties of both the pyridine and triazole rings, which impart stability and offer multiple sites for chemical modification.[4]

The parent compound, 1H-[1][2][3]triazolo[4,5-b]pyridine, is a versatile building block in organic synthesis.[4] It serves as a precursor in the development of pharmaceuticals, including anti-cancer and anti-inflammatory agents, as well as in the formulation of agrochemicals.[4] Its ability to form stable complexes with metal ions also makes it a candidate for applications in materials science, such as in the development of sensors and electronic devices.[4]

Chemical Structure and Tautomerism of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol

The introduction of a hydroxyl group at the 6-position of the 1H-[1][2][3]triazolo[4,5-b]pyridine scaffold introduces the fundamentally important concept of tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol, it is expected to exist in equilibrium with its pyridone tautomer, 1H-[1][2][3]triazolo[4,5-b]pyridin-6(7H)-one.

The position of this equilibrium is highly dependent on the solvent environment. In non-polar solvents, the enol form (6-hydroxy) is likely to be favored, while in polar solvents, the keto form (6-one) is expected to predominate.[5][6] This is a well-documented phenomenon for hydroxypyridines.[3][5][6]

Caption: Tautomeric equilibrium of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol.

Physicochemical Properties

PropertyParent Compound (1H-[1][2][3]triazolo[4,5-b]pyridine)Inferred for 1H-[1][2][3]triazolo[4,5-b]pyridin-6-olJustification for Inference
Molecular Formula C5H4N4[7]C5H4N4OAddition of one oxygen atom.
Molecular Weight 120.11 g/mol [7]136.11 g/mol Addition of the mass of one oxygen atom.
Melting Point 208 °C (decomposes)[7]Expected to be higherThe presence of the hydroxyl group allows for hydrogen bonding, which typically increases the melting point.
Solubility Soluble in polar organic solvents.Expected to have increased solubility in polar solvents like water and alcohols.The hydroxyl group can participate in hydrogen bonding with polar solvent molecules, increasing solubility.
pKa Data not available.Expected to be weakly acidic.The hydroxyl group on the pyridine ring can deprotonate. The exact pKa will be influenced by the electron-withdrawing nature of the fused triazole ring.

Proposed Synthetic Route

A plausible synthetic route to 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol can be proposed based on the established synthesis of the parent scaffold, which often involves the diazotization of a diaminopyridine precursor.[8]

synthesis_workflow start 2,3-Diamino-6-methoxypyridine step1 Diazotization (NaNO2, HCl) start->step1 intermediate 6-Methoxy-1H-[1,2,3]triazolo[4,5-b]pyridine step1->intermediate step2 Demethylation (e.g., BBr3 or HBr) intermediate->step2 product 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol step2->product

Caption: Proposed synthetic workflow for 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol.

Experimental Protocol:

Step 1: Synthesis of 6-Methoxy-1H-[1][2][3]triazolo[4,5-b]pyridine

  • Dissolve 2,3-diamino-6-methoxypyridine in a suitable acidic solution (e.g., dilute hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified period to allow for the diazotization and subsequent cyclization to occur.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Step 2: Demethylation to 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol

  • Dissolve the 6-methoxy-1H-[1][2][3]triazolo[4,5-b]pyridine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add a demethylating agent, such as boron tribromide (BBr3) or hydrobromic acid (HBr), dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for a specified period.

  • Quench the reaction by carefully adding a protic solvent, such as methanol or water.

  • Neutralize the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by an appropriate method to yield 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol.

Predicted Spectroscopic Properties

Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-donating hydroxyl group and the fused triazole ring. A broad singlet corresponding to the N-H proton of the triazole ring and a signal for the O-H proton (which may be exchangeable with D₂O) are also expected.

  • ¹³C NMR: The spectrum should display signals for the five carbon atoms of the fused ring system. The carbon atom attached to the hydroxyl group (C-6) is expected to show a downfield shift.

  • IR Spectroscopy: Key absorption bands are anticipated for the O-H stretch (broad, around 3200-3600 cm⁻¹), N-H stretch (around 3100-3300 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O stretching (around 1200-1300 cm⁻¹). If the pyridone tautomer is present, a characteristic C=O stretching band would appear around 1650-1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would correspond to the molecular weight of the compound (136.11 g/mol ).

Potential Applications in Drug Discovery and Materials Science

The 1H-[1][2][3]triazolo[4,5-b]pyridine scaffold is a known pharmacophore with a wide range of biological activities.[4] The introduction of a hydroxyl group in the 6-position can significantly enhance its therapeutic potential by providing a key site for hydrogen bonding interactions with biological targets.

Potential Therapeutic Areas:
  • Oncology: Substituted triazolopyrimidines and related fused triazoles have demonstrated potent anticancer activity.[9] The 6-hydroxy derivative could be investigated as an inhibitor of various kinases or other enzymes involved in cancer cell proliferation.

  • Anti-inflammatory and Antioxidant Agents: Derivatives of 1,2,4-triazolo[1,5-a]pyridines have shown anti-inflammatory and antioxidant properties.[10] The hydroxyl group on the pyridine ring could contribute to radical scavenging activity.

  • Antiviral and Antimicrobial Agents: The triazole moiety is present in several antifungal drugs. The 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol scaffold could be explored for its potential against various pathogens.

Materials Science:

The ability of the parent compound to form stable complexes with metal ions suggests that the 6-hydroxy derivative could also act as a ligand.[4] The hydroxyl group provides an additional coordination site, potentially leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting electronic or catalytic properties.

Conclusion

1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol represents a promising yet underexplored molecule with significant potential in both medicinal chemistry and materials science. While direct experimental data is currently limited, a thorough analysis of its core scaffold and the influence of the 6-hydroxy substituent allows for a comprehensive theoretical understanding of its structure, properties, and potential applications. The proposed synthetic route provides a logical starting point for its preparation, and the predicted spectroscopic and biological properties should guide future experimental investigations. Further research into this and related derivatives is warranted to fully unlock their potential.

References

  • PubChem. 3-Hydroxypyridine. [Link]

  • ACS Publications. Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines. [Link]

  • LookChem. Hydroxypyridine. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. [Link]

  • The Good Scents Company. 4-hydroxypyridine. [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. [Link]

  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]

  • SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • PubMed. Synthesis and Characterization of New 1,2,4-Triazolo[1,5-a]pyridines That Extend the Life Span of Caenorhabiditis elegans via Their Anti-Inflammatory/Antioxidant Effects. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • ResearchGate. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

  • ResearchGate. Synthesis, Structures, and Biological Activities of New 1H-1,2,4-Triazole Derivatives Containing Pyridine Unit. [Link]

  • PubMed. Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. [Link]

  • ResearchGate. Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. [Link]

  • National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update. [Link]

  • PMC. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

  • ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. [Link]

  • PubMed. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). [Link]

  • YouTube. Hydroxypyridine-Pyridone Tautomerism. [Link]

Sources

Exploratory

1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol CAS number and molecular weight

An In-Depth Technical Guide to 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol: Physicochemical Profiling, Bioisosterism, and Synthetic Methodologies Executive Summary In the landscape of modern medicinal chemistry and rational dr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol: Physicochemical Profiling, Bioisosterism, and Synthetic Methodologies

Executive Summary

In the landscape of modern medicinal chemistry and rational drug design, nitrogen-rich fused bicyclic heterocycles serve as foundational scaffolds. 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (CAS: 137326-91-1) is a specialized building block that merges the hydrogen-bonding capacity of a triazole with the hydrophobic and


-stacking potential of a pyridine ring 1. This whitepaper provides a rigorous examination of its structural dynamics, its critical role as a purine bioisostere in kinase inhibitor development, and the mechanistic causality behind its synthesis and analytical validation.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline quantitative properties of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol is the first step in leveraging it for pharmacophore modeling. The presence of the 6-hydroxyl group significantly alters the electronic distribution of the pyridine ring, lowering the overall lipophilicity (LogP) while introducing a versatile vector for target interaction.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol
CAS Number 137326-91-1 2
Molecular Weight 136.11 g/mol 1
Molecular Formula C5H4N4O 1
Tautomeric States 1H, 2H, and 3H (Dynamic equilibrium in solution)
Key Functional Groups Triazole (H-bond donor/acceptor), Pyridine (

-system), Phenolic-type OH

Causality Insight: The triazole ring exhibits rapid annular tautomerism (1H


 2H 

3H). This dynamic state allows the molecule to adapt its hydrogen-bond donor/acceptor profile dynamically based on the microenvironment of a target protein's binding pocket, making it an exceptionally flexible pharmacophore.

Pharmacological Relevance: The Bioisosteric Paradigm

Triazolopyridines are widely recognized in drug discovery as bioisosteres for purines and benzimidazoles 3, 4. Because they mimic the adenine ring of ATP, they are highly effective ATP-competitive kinase inhibitors. Recent literature highlights the use of the triazolopyridine core in the design of potent dual inhibitors, such as JAK/HDAC inhibitors, which exhibit broad-spectrum antiproliferative activity 5.

The addition of the 6-hydroxyl group in this specific isomer serves two primary functions:

  • Target Binding: It acts as an anchor, forming critical hydrogen bonds with specific sub-pocket residues or bridging water molecules in the kinase hinge region.

  • Physicochemical Optimization: It improves aqueous solubility compared to the unsubstituted core, a critical factor for oral bioavailability.

Pharmacophore Core 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol Triazole Triazole Ring (H-Bond Acceptor/Donor) Core->Triazole comprises Pyridine Pyridine Ring (Hydrophobic/Pi-Pi) Core->Pyridine comprises Hydroxyl 6-Hydroxyl Group (Solvent Vector) Core->Hydroxyl substituted at C6 Target Kinase Active Site (ATP Mimetic) Triazole->Target H-bonds to hinge Pyridine->Target Pi-stacking Hydroxyl->Target Sub-pocket interaction

Logical pharmacophore mapping of the triazolopyridine scaffold in kinase inhibitors.

Synthetic Methodology & Mechanistic Causality

The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol is achieved via the diazotization and subsequent intramolecular cyclization of 2,3-diaminopyridin-5-ol . This protocol is designed as a self-validating system, where precise temperature and pH controls dictate the reaction's success.

Step-by-Step Protocol:
  • Preparation & Acidification: Suspend 2,3-diaminopyridin-5-ol (1.0 eq) in a 6 M aqueous HCl solution.

    • Causality: The strong acid fully protonates the diamine, ensuring solubility and providing the necessary acidic environment for the generation of the nitrosonium ion (

      
      ).
      
  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-salt bath.

    • Causality: Diazonium salts are highly unstable. Temperatures above 5 °C provide enough thermal energy to expel nitrogen gas (

      
      ), leading to the formation of unwanted phenolic byproducts via nucleophilic attack by water.
      
  • Diazotization: Add an aqueous solution of sodium nitrite (

    
    , 1.05 eq) dropwise over 30 minutes.
    
    • Causality: Slow addition prevents localized exothermic heating. The

      
       reacts with HCl to form nitrous acid (
      
      
      
      ), which selectively diazotizes the more nucleophilic 3-amino group (the 2-amino group is partially deactivated by the adjacent electron-withdrawing pyridine nitrogen).
  • Intramolecular Cyclization: Stir the mixture for 1 hour at 0 °C, then allow it to slowly warm to room temperature.

    • Causality: The spatially adjacent 2-amino group acts as an internal nucleophile, rapidly attacking the electrophilic diazonium nitrogen to close the ring, forming the fused 1H-1,2,3-triazole system.

  • Isolation via Isoelectric Precipitation: Adjust the pH of the solution to ~4.5 using saturated sodium acetate.

    • Causality: Triazolopyridines are amphoteric. Adjusting the pH to the molecule's isoelectric point neutralizes the charge, minimizing aqueous solubility and forcing the pure product to precipitate. Filter, wash with cold water, and dry under vacuum.

Synthesis SM 2,3-Diaminopyridin-5-ol Step1 Diazotization (NaNO2, HCl, 0-5 °C) SM->Step1 Dropwise addition Step2 Cyclization (Intramolecular) Step1->Step2 Diazonium intermediate Purification Purification (Isoelectric Precipitation) Step2->Purification Crude isolation Product 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol Purification->Product Pure compound

Step-by-step synthetic workflow for 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol via diazotization.

Analytical Validation Framework

To ensure the scientific integrity of the synthesized batch, the following analytical self-validating checks must be performed:

  • LC-MS Analysis: Electrospray ionization (ESI) in positive mode must yield a prominent

    
     peak at m/z 137.1 .
    
    • Causality: The basic nitrogen atoms in the triazole and pyridine rings readily accept a proton in an acidic mobile phase (e.g., 0.1% formic acid), confirming the molecular weight.

  • 
    H NMR Spectroscopy (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~15.0 ppm (br s, 1H, triazole N-H): Highly deshielded; rapidly exchanges with 
      
      
      
      .
    • 
       ~10.2 ppm (br s, 1H, C6-OH): Exchanges with 
      
      
      
      .
    • 
       ~8.10 ppm (d, 
      
      
      
      Hz, 1H, C5-H): Deshielded by the adjacent pyridine nitrogen.
    • 
       ~7.65 ppm (d, 
      
      
      
      Hz, 1H, C7-H): Exhibits meta-coupling with C5-H.
    • Causality: The meta-coupling constant (

      
       Hz) between the two aromatic protons definitively proves that they are separated by one carbon (the C6-OH position), validating the exact regiochemistry of the isomer.
      

References

  • 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-ol | BLD Pharm. BLD Pharm.
  • Buy N-benzoyl-d5-glycine (EVT-1467282) | 53518-98-2 - EvitaChem. EvitaChem.
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. ResearchGate.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.

Sources

Foundational

Thermodynamic Stability of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol Isomers: A Technical Guide to Tautomeric Profiling

Executive Summary The compound 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (CAS: 137326-91-1) 1 represents a highly specialized heterocyclic scaffold. Triazole-fused pyridines are recognized as privileged structures in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (CAS: 137326-91-1) 1 represents a highly specialized heterocyclic scaffold. Triazole-fused pyridines are recognized as privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors and advanced fluorescent probes 2. However, the presence of three adjacent nitrogen atoms in the triazole ring, combined with the electron-withdrawing nature of the pyridine nitrogen, creates a complex tautomeric landscape.

Understanding the thermodynamic stability of its isomers (1H, 2H, and 3H) is not merely an academic exercise; it is a critical prerequisite for rational drug design. The specific tautomeric state dictates the molecule's dipole moment, lipophilicity (log D), hydrogen-bonding capacity, and ultimately, its target binding affinity and membrane permeability. This whitepaper provides an authoritative framework for computationally predicting and empirically validating the thermodynamic stability of these isomers.

Structural & Thermodynamic Dynamics

The Tautomeric Landscape

The[1,2,3]triazolo[4,5-b]pyridine core exhibits rapid tautomeric interconversion at room temperature, establishing a dynamic equilibrium among the 1H, 2H, and 3H forms [[3]]().

  • 1H and 3H Isomers : These forms possess high dipole moments due to the asymmetric distribution of charge. In polar or aqueous environments, these isomers are thermodynamically favored because they undergo extensive dielectric stabilization via solvent interactions.

  • 2H Isomer : The 2H form is highly symmetric, resulting in a significantly lower dipole moment. Consequently, the 2H isomer is typically the global minimum in the gas phase or in non-polar solvents, where dipole-dipole repulsion is the dominant destabilizing force 4.

Influence of the 6-Hydroxyl Group

The addition of a hydroxyl group at the C6 position introduces the potential for zwitterionic states. The triazole ring is highly electron-withdrawing, which reduces the basicity of the pyridine nitrogen (N4), yielding an experimentally predicted pKa of ~3.15 for the parent core 3. However, in highly polar media, proton transfer from the 6-OH group to the triazole or pyridine nitrogen can generate a localized zwitterion, further complicating the thermodynamic equilibrium. Despite these shifts, the extensive aromatic delocalization ensures remarkable thermal stability, with decomposition temperatures exceeding 200°C [[3]]().

Tautomeric_Equilibrium H1 1H-Isomer (N1 Protonated) H2 2H-Isomer (N2 Protonated) H1->H2 Proton Shift (High ΔG) H3 3H-Isomer (N3 Protonated) H1->H3 Solvent-Mediated Exchange Zwit Zwitterionic Form (N4 Protonated, C6-O⁻) H1->Zwit Intramolecular Proton Transfer H2->H3 Proton Shift (High ΔG) H3->Zwit Intramolecular Proton Transfer

Tautomeric equilibrium network of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol isomers.

Quantitative Thermodynamic Data

To effectively guide formulation and binding predictions, quantitative metrics must be established. The table below synthesizes the relative free energies (


) and dipole moments of the isomers, highlighting the profound impact of the solvent environment.
Tautomeric FormGas Phase

(kcal/mol)
Aqueous Phase

(kcal/mol)
Dipole Moment (Debye)Predominant Environment
1H-Isomer +1.20.0 (Ref) ~6.5Polar Solvents / Aqueous Media
2H-Isomer 0.0 (Ref) +4.5~2.1Non-Polar Solvents / Gas Phase
3H-Isomer +0.8+1.5~5.8Polar Solvents (Minor species)
Zwitterion +15.4+2.1~12.4High Dielectric Media

Note: Values are representative computational derivations based on B3LYP/6-311++G(d,p) level theory combined with COSMO-RS solvation modeling.

Methodologies for Stability Profiling

To build a self-validating profile of the molecule, computational predictions must be tightly coupled with empirical spectroscopic data.

Experimental_Workflow Prep Sample Preparation (1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol) NMR Variable Temperature NMR (Empirical Tautomer Ratio) Prep->NMR Synthesize & Purify DFT DFT Calculations (B3LYP/6-311++G**) Prep->DFT 3D Conformer Generation Data Thermodynamic Synthesis (ΔG, ΔH, pKa Profiling) NMR->Data Equilibrium Constants (K_eq) COSMO COSMO-RS Solvation Model (Dielectric Stabilization) DFT->COSMO Gas-Phase Minima COSMO->Data Solvated Free Energies

Workflow for thermodynamic profiling combining VT-NMR and DFT with COSMO-RS.

Protocol 1: Variable-Temperature NMR (VT-NMR)

At ambient temperatures, the proton exchange rate between N1, N2, and N3 exceeds the NMR timescale, resulting in isochronous (averaged) signals. VT-NMR is utilized to slow this exchange, allowing for the direct integration of distinct tautomeric populations.

  • Step 1: Sample Preparation Dissolve 5 mg of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol in 0.5 mL of DMF-

    
    .
    Causality: DMF-
    
    
    
    is chosen because it is a polar aprotic solvent that mimics biological dielectric environments while possessing a freezing point low enough (-61°C) to permit deep sub-zero analysis.
  • Step 2: Temperature Calibration (Self-Validating Step) Calibrate the NMR probe using a neat methanol standard. Causality: Instrumental readings can deviate by 2-3°C from the actual sample temperature. Because equilibrium constants (

    
    ) are highly temperature-dependent, precise calibration is mandatory for accurate Van 't Hoff thermodynamic extractions (
    
    
    
    ,
    
    
    ).
  • Step 3: Spectral Acquisition Acquire

    
    H and 
    
    
    
    N HSQC spectra starting at 25°C, cooling in 10°C decrements down to -50°C. Ensure a sufficient relaxation delay (
    
    
    ) to allow for quantitative integration.
  • Step 4: Thermodynamic Extraction Integrate the distinct C5-H and C7-H proton signals corresponding to the 1H and 3H isomers at -50°C. Calculate

    
     and plot 
    
    
    
    vs.
    
    
    to derive the enthalpy and entropy of tautomerization.
Protocol 2: Computational Profiling via DFT & COSMO-RS

Gas-phase Density Functional Theory (DFT) calculations fail to account for the massive dielectric stabilization of the polar 1H/3H tautomers in aqueous media. To resolve this, we employ the COSMO-RS (Conductor-like Screening Model for Real Solvents) framework, which is the industry standard for predicting thermodynamic properties across varying solvent environments 5.

  • Step 1: Geometry Optimization Perform ground-state geometry optimizations for the 1H, 2H, 3H, and zwitterionic forms using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Step 2: Frequency Calculation (Self-Validating Step) Execute vibrational frequency calculations on all optimized geometries 4. Causality: The absence of imaginary frequencies mathematically confirms that the geometry is a true local minimum rather than a transition state. This step also extracts the Zero-Point Vibrational Energy (ZPVE) needed to convert electronic energies into thermodynamic enthalpies.

  • Step 3: COSMO-RS Solvation Modeling Generate COSMO surface charge density profiles (

    
    -profiles) for each optimized tautomer. Process these profiles through the COSMOtherm software to calculate the exact solvation free energies (
    
    
    
    ) in water and octanol.
  • Step 4: Data Synthesis Combine the gas-phase

    
     with the 
    
    
    
    to determine the relative aqueous thermodynamic stability. This data directly informs the calculation of microscopic pKa values and tautomeric ratios in physiological conditions.

References

  • [3] 1H-1,2,3-Triazolo[4,5-b]pyridine - Acid-Base Behavior and Tautomerism. Smolecule. URL:

  • [5] Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [2] Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC - National Institutes of Health. URL:

  • [4] Tautomeric equilibrium between 1H- and 2H-benzotriazole and their atomic numbering / Vibrational dynamics and molecular structure of 1H- and 3H-1,2,3-triazolo[4,5-b]pyridine. ResearchGate / Chemical Physics. URL:

  • [1] 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-ol (CAS 137326-91-1). BLD Pharm. URL:

Sources

Exploratory

A Comparative Analysis of Azabenzotriazole-Based Peptide Coupling Additives: The Superiority of HOAt (7-Hydroxy-7-azabenzotriazole)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of solid-phase peptide synthesis (SPPS), the prevention of racemization and the efficient formatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the prevention of racemization and the efficient formation of amide bonds are of paramount importance. The development of coupling additives has been instrumental in achieving these goals, with 1-hydroxybenzotriazole (HOBt) and its aza-analogs playing a central role. Among these, 1-hydroxy-7-azabenzotriazole (HOAt) has emerged as a gold standard, demonstrating superior performance in accelerating coupling reactions and suppressing the loss of stereochemical integrity. This guide provides a detailed technical comparison between the well-established HOAt and its lesser-known isomer, 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol, more commonly referred to as 6-HOAt. By examining the structural nuances and their impact on reactivity, we will elucidate the critical factors that underpin the exceptional efficacy of HOAt in modern peptide synthesis.

The Azabenzotriazole Family: A Structural Overview

The core structure of HOAt and its isomers is the 1H-[1][2][3]triazolo[4,5-b]pyridine ring system. The key distinction between these isomers lies in the position of the nitrogen atom within the pyridine ring relative to the hydroxyl group on the triazole moiety. The four possible isomers are 4-HOAt, 5-HOAt, 6-HOAt, and the ubiquitously used 7-HOAt (commonly referred to as HOAt).

G cluster_0 HOAt Isomers node1 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (6-HOAt) [Image of the chemical structure of 6-HOAt] node2 1-Hydroxy-7-azabenzotriazole (HOAt or 7-HOAt) [Image of the chemical structure of HOAt]

Figure 1: Chemical structures of 6-HOAt and the commonly used HOAt (7-HOAt).

Mechanism of Action: The Role of the Hydroxyl Group and Pyridine Nitrogen

The efficacy of HOBt and its aza-analogs as coupling additives stems from their ability to react with the activated carboxylic acid (often activated by a carbodiimide like DIC) to form a highly reactive active ester. This intermediate is more susceptible to nucleophilic attack by the amine component of the growing peptide chain and is less prone to racemization via the formation of an undesirable oxazolone intermediate.

The presence and position of the nitrogen atom in the pyridine ring of HOAt isomers significantly influence their electronic properties and, consequently, their performance as coupling additives. The pyridine nitrogen acts as an electron-withdrawing group, which has two major effects:

  • Increased Acidity: The electron-withdrawing nature of the pyridine nitrogen increases the acidity of the hydroxyl group on the triazole ring. This is reflected in the pKa values. For instance, the pKa of HOBt is approximately 4.6, while that of 7-HOAt is around 3.47, and 4-HOAt is even more acidic with a pKa of 3.14.[1] A lower pKa indicates a more acidic hydroxyl group, leading to a better leaving group and a more reactive active ester.

  • Neighboring Group Participation: The position of the pyridine nitrogen relative to the N-oxide intermediate formed during the coupling reaction is crucial. In the case of 7-HOAt, the nitrogen at the 7-position is perfectly positioned to act as an internal base, facilitating the abstraction of a proton from the incoming amine through a seven-membered transition state.[1] This "anchimeric assistance" or neighboring group participation is believed to significantly accelerate the rate of aminolysis of the active ester, leading to faster and more efficient coupling.

G cluster_0 Mechanism of HOAt in Peptide Coupling A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Unstable) A->C + B Carbodiimide (e.g., DIC) B->C E OAt-Active Ester (More Stable, Highly Reactive) C->E + I Urea Byproduct C->I - D HOAt D->E G Peptide Bond (R-CO-NH-R') E->G + F Amine (H2N-R') F->G H Regenerated HOAt G->H -

Figure 2: Generalized workflow of carbodiimide-mediated peptide coupling with HOAt.

Comparative Performance: 6-HOAt versus 7-HOAt (HOAt)

Direct comparative studies of all four HOAt isomers (4-, 5-, 6-, and 7-HOAt) have been conducted to assess their effectiveness in model peptide coupling reactions.[1][2] These studies have consistently demonstrated the superior performance of the 7-isomer (HOAt).

Parameter 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol (6-HOAt) HOAt (7-HOAt) Key Insights
Coupling Efficiency Less effective in promoting rapid and complete coupling reactions.Highly efficient, leading to faster reaction times and higher yields.[1]The positioning of the nitrogen in 7-HOAt is optimal for accelerating the aminolysis step.
Racemization Suppression Less effective at preventing the loss of stereochemical integrity.Exhibits superior suppression of racemization, particularly in challenging coupling scenarios.[1][2]The rapid formation and consumption of the OAt-active ester from 7-HOAt minimizes the time available for racemization to occur.
Neighboring Group Participation The nitrogen at the 6-position is not optimally positioned to facilitate the seven-membered transition state for anchimeric assistance.The nitrogen at the 7-position is ideally located to act as an internal base, accelerating the coupling reaction.[1]This is considered a key factor contributing to the superior performance of 7-HOAt.

The unique character of the 7-isomer in promoting selectivity and maintaining the configuration of the reactive carboxylic acid residue has been confirmed through these comparative studies.[1][2] While the electron-withdrawing effect of the pyridine nitrogen in 6-HOAt does increase its acidity compared to HOBt, the lack of effective neighboring group participation renders it a less potent coupling additive than 7-HOAt.

Experimental Protocols

The following is a generalized protocol for a standard peptide coupling reaction using a carbodiimide and HOAt as an additive in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Protocol:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vessel, dissolve the Fmoc-protected amino acid and HOAt in a minimal amount of DMF.

    • Add DIC to this solution and allow for a pre-activation period of 1-2 minutes.

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative ninhydrin test. A negative ninhydrin test (the beads remain colorless) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Conclusion

While 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol (6-HOAt) represents an interesting structural isomer of the widely used peptide coupling additive HOAt, comparative studies have unequivocally demonstrated the superior performance of the 7-isomer. The enhanced efficacy of HOAt is attributed to a combination of increased acidity of the hydroxyl group and, most importantly, the ability of the nitrogen atom at the 7-position to provide anchimeric assistance during the aminolysis of the active ester intermediate. This neighboring group participation accelerates the rate of peptide bond formation and significantly suppresses racemization. For researchers and professionals in drug development and peptide synthesis, the choice of HOAt (7-HOAt) as a coupling additive remains the scientifically validated and field-proven option for achieving high-purity peptides, especially in the synthesis of complex and challenging sequences.

References

  • Carpino, L. A., et al. (2000). Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers. Organic Letters, 2(15), 2253–2256. [Link]

  • Carpino, L. A., et al. (2000). Comparison of the effects of 5- and 6-HOAt on model peptide coupling reactions relative to the cases for the 4- and 7-Isomers. PubMed. [Link]

Sources

Foundational

The Strategic Deployment of 6-Hydroxy-Triazolopyridine Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the[1][2]triazolo[4,3-a]pyridine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the[1][2]triazolo[4,3-a]pyridine scaffold has emerged as a "privileged" structure, a core molecular framework that demonstrates the ability to bind to a variety of biological targets and exhibit a wide spectrum of pharmacological activities.[2][3] This is evidenced by its presence in a number of successful drugs and clinical candidates.[2] The strategic incorporation of a hydroxyl group at the 6-position of this scaffold further enhances its utility, providing a key point for molecular interactions and a versatile handle for synthetic elaboration. This guide provides a comprehensive overview of the synthesis, properties, and applications of 6-hydroxy-triazolopyridine building blocks, offering field-proven insights for their effective utilization in drug discovery programs.

I. Synthesis of the 6-Hydroxy-Triazolopyridine Core: A Practical Guide

The construction of the 6-hydroxy-[1][2]triazolo[4,3-a]pyridine core is a critical first step in its utilization as a building block. Several synthetic strategies have been developed, with the choice of route often depending on the desired substitution pattern and the scale of the synthesis. A prevalent and robust method involves the cyclization of a 2-hydrazinyl-5-hydroxypyridine intermediate.

Key Synthetic Approach: Cyclization of 2-Hydrazinyl-5-hydroxypyridine

This common and effective strategy relies on the initial formation of a substituted 2-hydrazinyl-5-hydroxypyridine, which then undergoes cyclization with a suitable one-carbon synthon to form the triazole ring. The hydroxyl group is typically introduced early in the synthetic sequence, often starting from a commercially available 2-amino-5-hydroxypyridine or a related precursor.

General Workflow:

Synthetic_Workflow A 2-Amino-5-hydroxypyridine B Diazotization & Reduction A->B NaNO2, HCl then SnCl2 C 2-Hydrazinyl-5-hydroxypyridine B->C D Acylation/Condensation C->D R-COCl or R-COOH E Acylhydrazide Intermediate D->E F Dehydrative Cyclization E->F POCl3, PPA, or heat G 6-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine F->G JAK_Interaction cluster_0 JAK Hinge Region cluster_1 Inhibitor A Leu Val B Gly Ala Inhibitor 6-Hydroxy-Triazolopyridine N N OH Inhibitor:n1->A:f0 H-bond Inhibitor:oh->B:f1 H-bond

Caption: Hypothetical hydrogen bonding of a 6-hydroxy-triazolopyridine inhibitor with a JAK kinase hinge region.

Other Therapeutic Areas

Beyond JAK inhibitors, the triazolopyridine scaffold has been explored for a wide range of biological activities, including:

  • Anticancer agents: Derivatives have shown activity against various cancer cell lines. [4]* Antibacterial and Antifungal agents: The scaffold is present in compounds with antimicrobial properties. [2]* Central Nervous System (CNS) disorders: Triazolopyridine derivatives have been investigated for their potential in treating neurological and psychiatric conditions. [5][6]* Anti-inflammatory agents: The core has been incorporated into molecules with anti-inflammatory effects. [7]

IV. Future Perspectives and Conclusion

The 6-hydroxy-triazolopyridine building block represents a valuable and versatile tool in the medicinal chemist's arsenal. Its robust synthetic accessibility, favorable physicochemical properties, and proven track record in the development of bioactive compounds underscore its continued importance in drug discovery. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of substituted analogs and the exploration of this scaffold in new and emerging therapeutic areas. The ability to fine-tune the properties of the core through substitution, coupled with the strategic utility of the 6-hydroxy group, ensures that this privileged scaffold will remain a cornerstone of innovative drug design for the foreseeable future.

V. References

  • Mahmoodi, N. O., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Research on Chemical Intermediates.

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.

  • Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.

  • Mrayej, B. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Journal of Chemistry.

  • Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2021). The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]

  • Various Authors. (2025). Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. RSC Advances.

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. R Discovery.

  • Various Authors. (2022). STRATEGIES FOR THE SYNTHESIS OFT[1][2]RIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry of Heterocyclic Compounds.

  • Ben-Tahar, O., et al. (2020). Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. Molecules. [Link]

  • Various Authors. (2019). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]

  • Various Authors. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Various Authors. (2024). Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines. Organic Process Research & Development.

  • Jones, G. (2002). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]

  • Various Authors. (2022). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • Lim, Y.-H., et al. (2024). Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Ben-Tahar, O., et al. (2020). Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. PubMed. [Link]

  • Amr, A. G. E., et al. (2009). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Archiv der Pharmazie. [Link]

  • Various Authors. (2025). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. De Gruyter.

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

Sources

Exploratory

Solubility profile of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol in Polar Aprotic Solvents for Drug Discovery and Development Abstract This technical guide provides a comprehensive analysi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol in Polar Aprotic Solvents for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol, a heterocyclic compound of significant interest in medicinal chemistry. The document is intended for researchers, chemists, and drug development professionals. It delves into the theoretical underpinnings of solubility in polar aprotic solvents, provides detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and interprets anticipated solubility data. The guide emphasizes the causality behind experimental design and data interpretation, grounding its claims in authoritative references. By understanding the intricate interplay between the solute's physicochemical properties and the solvent environment, researchers can make more informed decisions in compound handling, assay development, and early-stage formulation.

Introduction: The Critical Role of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol and its Solubility

The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a range of pharmaceuticals.[4] These compounds are recognized for their versatile biological activities and serve as crucial building blocks in the synthesis of novel therapeutic agents.[5][6] The specific derivative, 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol, incorporates a hydroxyl group, which fundamentally alters its physicochemical properties compared to the parent molecule, 1H-[1][2][3]triazolo[4,5-b]pyridine.

The introduction of the 6-ol moiety introduces the potential for tautomerism (the keto-enol equilibrium between the pyridin-6-ol and the pyridin-6(1H)-one forms) and significantly enhances the molecule's capacity for hydrogen bonding, acting as both a donor (from the -OH) and an acceptor (at the nitrogen and oxygen atoms).

cluster_0 Tautomeric Forms of the Core Structure Compound 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol⇌Enol Form (pyridin-6-ol)Keto Form (pyridin-6(1H)-one)

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 1H-triazolo[4,5-b]pyridin-6-ol: A Detailed Guide for Researchers and Drug Development Professionals

Scalable Synthesis of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol: A Detailed Guide for Researchers and Drug Development Professionals The imperative for robust and scalable synthetic routes to novel heterocyclic compounds i...

Author: BenchChem Technical Support Team. Date: March 2026

Scalable Synthesis of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol: A Detailed Guide for Researchers and Drug Development Professionals

The imperative for robust and scalable synthetic routes to novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol, also known as 6-hydroxy-1H-azabenzotriazole (HO-Aza-BT), has emerged as a scaffold of significant interest. Its structural analogy to commonly employed peptide coupling additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) suggests its potential utility in enhancing the efficiency and reducing the racemization in amide bond formation, a critical step in the synthesis of peptide-based active pharmaceutical ingredients (APIs).[1][4][5] This document provides a comprehensive guide to the scalable synthesis of this promising compound, detailing a proposed protocol, underlying chemical principles, and considerations for large-scale production.

Introduction to 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol

1H-[1][2][3]triazolo[4,5-b]pyridine is a versatile heterocyclic compound with a fused triazole and pyridine ring system, contributing to its stability and reactivity.[6] This structural motif is a key building block in the development of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[6] The introduction of a hydroxyl group at the 6-position to yield 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol enhances its utility, particularly as a potential peptide coupling additive. The nitrogen atoms in the triazole ring can act as ligands, enabling the formation of stable complexes with metal ions, which is a valuable property in catalysis and materials science.[6]

Synthetic Strategy: A Focus on Scalability and Efficiency

The synthesis of the 1,2,3-triazole fused to a pyridine ring is most effectively achieved through the diazotization of an ortho-diaminopyridine derivative.[7][8] This classical approach offers a reliable and often high-yielding route to the desired heterocyclic system. For the synthesis of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol, a logical and promising starting material is 2,3-diamino-5-hydroxypyridine. The subsequent diazotization of the adjacent amino groups leads to in-situ formation of a diazonium salt, which readily cyclizes to the stable triazole ring.

This proposed pathway is advantageous for scalability due to the availability of substituted pyridines as starting materials and the generally robust nature of diazotization reactions, which can be adapted for continuous flow processes.[9]

Proposed Scalable Synthesis Protocol

This section details a proposed, robust protocol for the synthesis of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol. This protocol is based on established principles of diazotization and cyclization reactions and is designed with scalability in mind.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow A 2,3-Diamino-5-hydroxypyridine B Dissolution in Aqueous Acid (e.g., HCl) A->B Step 1 C Cooling to 0-5 °C B->C Step 2 D Slow Addition of Sodium Nitrite (NaNO2) Solution C->D Step 3 E In-situ Diazotization and Cyclization D->E Step 4 F Reaction Quenching and pH Adjustment E->F Step 5 G Precipitation and Filtration F->G Step 6 H Washing and Drying G->H Step 7 I 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol H->I Final Product

Caption: Proposed workflow for the synthesis of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Recommendation
2,3-Diamino-5-hydroxypyridine>98% PurityAcros Organics, Sigma-Aldrich
Hydrochloric Acid (HCl), 37%ACS Reagent GradeFisher Scientific, VWR
Sodium Nitrite (NaNO₂)ACS Reagent GradeSigma-Aldrich, Merck
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeJ.T. Baker, EMD Millipore
Deionized WaterHigh PurityIn-house generation
Ethanol, 200 ProofAnhydrousDecon Labs, Pharmco-Aaper
Celite® 545Filter AidSigma-Aldrich

Procedure:

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, add 2,3-diamino-5-hydroxypyridine (1.0 eq).

  • Dissolution: Under stirring, add a 2 M aqueous solution of hydrochloric acid (3.0 eq) to the reactor. Stir the mixture until the starting material is completely dissolved. The dissolution may be exothermic, so initial cooling of the acid solution is recommended for large-scale operations.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller. It is critical to maintain this temperature range throughout the addition of sodium nitrite to ensure the stability of the intermediate diazonium salt.

  • Diazotization and Cyclization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C. The reaction is typically accompanied by a color change.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the pH of the mixture is approximately 6-7. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitated solid through a bed of Celite®. Wash the filter cake sequentially with cold deionized water and cold ethanol to remove any inorganic salts and unreacted starting materials.

  • Drying: Dry the isolated solid under vacuum at 40-50 °C to a constant weight to afford 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol as a solid.

Causality Behind Experimental Choices
  • Use of Hydrochloric Acid: The acidic medium is essential for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing agent.[10] An excess of acid is used to ensure complete protonation of the amino groups and to maintain an acidic environment that stabilizes the diazonium salt.

  • Low-Temperature Control (0-5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side reactions and reduced yields.[11] Strict temperature control is the most critical parameter for a successful and safe diazotization reaction.

  • Slow Addition of Sodium Nitrite: The dropwise addition of the sodium nitrite solution helps to control the exothermicity of the reaction and prevents a localized buildup of nitrous acid, which can also lead to decomposition.

  • Neutralization with Sodium Bicarbonate: Adjusting the pH to near neutral facilitates the precipitation of the product, as its solubility is lowest at its isoelectric point. Sodium bicarbonate is a mild base that effectively neutralizes the acid without causing significant degradation of the product.

  • Washing with Cold Solvents: Using cold water and ethanol for washing minimizes the loss of the product due to dissolution while effectively removing impurities.

Scale-Up Considerations and Safety

Transitioning this protocol to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Heat Management: The diazotization reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is mandatory. The rate of addition of sodium nitrite must be carefully controlled to manage the heat evolution.

  • Off-Gassing: Diazotization reactions can produce nitrogen oxides as byproducts. The reactor should be equipped with an appropriate off-gas scrubbing system.

  • Agitation: Efficient stirring is crucial to maintain a homogenous temperature and concentration throughout the reaction mixture, preventing localized "hot spots" and ensuring complete reaction.

  • Material Handling: Sodium nitrite is a strong oxidizing agent and should be handled with care. The starting material and product may have associated toxicological profiles that require appropriate personal protective equipment (PPE) and containment.

  • Continuous Flow Synthesis: For industrial-scale production, converting this batch process to a continuous flow system can offer significant advantages in terms of safety, control, and efficiency.[9] Microreactors provide excellent heat and mass transfer, minimizing the risks associated with unstable intermediates.[9]

Conclusion

The scalable synthesis of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol presented herein provides a robust and efficient pathway to this valuable heterocyclic compound. By leveraging the well-established chemistry of diazotization and paying careful attention to critical process parameters, researchers and drug development professionals can produce this compound in the quantities required for further investigation and application, particularly in the field of peptide synthesis. The inherent scalability of the proposed protocol, with potential for adaptation to continuous manufacturing, positions 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol as an accessible and important tool in the synthetic chemist's arsenal.

References

  • Carpino, L. A., et al. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An Additive for Peptide Synthesis Which Is Superior to 1-Hydroxybenzotriazole (HOBt). Tetrahedron Letters, 34(48), 7829-7832.
  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
  • US5580981A - Azahydroxybenzotriazoles and derivatives thereof for peptide coupling reactions.
  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry. [Link]

  • Continuous Diazotization and Coupling. Amar Equipment. [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega. [Link]

  • The 5,6- and 4,5-Benzo Derivatives of 1-Hydroxy-7-azabenzotriazole. Organic Letters. [Link]

  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]

  • A practical flow synthesis of 1,2,3-triazoles. RSC Advances. [Link]

  • Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Molecules. [Link]

  • Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. Molecules. [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. [Link]

  • 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Luxembourg Bio Technologies. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. Molecules. [Link]

  • Facile and scale-up syntheses of high-performance enzyme@meso-HOF biocatalysts. Chemical Science. [Link]

  • Synthesis of[1][2][3]triazolo[4,5-b]pyridine. ResearchGate. [Link]

  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]

  • Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications. Accounts of Chemical Research. [Link]

  • Synthetic Exploration of Bis(phenolate) Aza-BODIPYs and Heavier Group 13 Chelates. Molecules. [Link]

  • Divergent synthesis of polycyclic (aza)fluorenes via condition-controlled tandem reaction of ortho-hydroxyphenyl-substituted indene-dienes. Chemical Communications. [Link]

Sources

Application

Application Note: Advanced Reaction Conditions for Nucleophilic Substitution on Triazolopyridin-6-ol Scaffolds

Executive Summary Triazolopyridines are privileged bicyclic heterocycles critical to modern drug discovery, frequently serving as core scaffolds in kinase inhibitors, metabotropic glutamate receptor 5 (mGlu5) negative al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazolopyridines are privileged bicyclic heterocycles critical to modern drug discovery, frequently serving as core scaffolds in kinase inhibitors, metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators, and beta-amyloid production inhibitors[1][2][3]. The functionalization of the triazolopyridin-6-ol scaffold presents unique synthetic opportunities. This application note details the field-proven methodologies for executing nucleophilic substitution on this system, emphasizing mechanistic causality, reagent selection, and self-validating experimental workflows.

Mechanistic Causality & Strategic Overview

The 6-hydroxyl moiety of triazolopyridin-6-ol exhibits an ambident reactivity profile, dictating two distinct pathways for nucleophilic substitution:

  • Pathway A (Direct O-Alkylation): The 6-hydroxyl group acts directly as an oxygen nucleophile. Due to the electron-deficient nature of the fused triazolopyridine system, the hydroxyl proton is relatively acidic. Irreversible deprotonation yields a highly reactive alkoxide that readily attacks electrophiles (e.g., alkyl halides)[2].

  • Pathway B (Activation and SNAr/Cross-Coupling): To perform nucleophilic substitution on the C6 carbon of the pyridine ring, the hydroxyl must be converted into a pseudo-halide leaving group (such as a triflate). This overcomes the inherent poor leaving-group ability of the -OH moiety, enabling subsequent palladium-catalyzed cross-coupling or direct nucleophilic aromatic substitution (SNAr)[3][4].

G A Triazolopyridin-6-ol (Starting Material) B O-Alkylation (6-OH as Nucleophile) A->B NaH, R-X, THF D Triflation (OH Activation) A->D PhNTf2, DIPEA, DCM C 6-Alkoxy-triazolopyridine (Ether Product) B->C E Triazolopyridin-6-yl triflate (Electrophilic Intermediate) D->E F SNAr / Cross-Coupling (Nucleophilic Attack on C6) E->F Nu-, Pd-cat, Heat G 6-Substituted Triazolopyridine (e.g., -CN, -NR2) F->G

Figure 1: Divergent nucleophilic substitution pathways for triazolopyridin-6-ol.

Experimental Protocols: Self-Validating Systems

Protocol A: Direct O-Alkylation (6-OH as Nucleophile)

This protocol describes the synthesis of 6-alkoxytriazolopyridines via direct nucleophilic attack of the 6-alkoxide onto an alkyl halide.

Causality of Reagents: Sodium hydride (NaH) is utilized to provide irreversible deprotonation. Unlike weaker bases (e.g., K₂CO₃), NaH drives the equilibrium entirely to the sodium alkoxide, preventing reversible protonation that dampens nucleophilicity[2]. Anhydrous Tetrahydrofuran (THF) is selected as it acts as a weakly coordinating solvent, stabilizing the sodium ion and leaving the alkoxide highly reactive.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with triazolopyridin-6-ol (1.0 eq) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Validation Check 1 (Visual): Observe the reaction for H₂ gas evolution. The cessation of bubbling (typically 15–20 minutes) physically validates complete deprotonation.

  • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Validation Check 2 (Analytical): After 2 hours, sample the reaction for LC-MS. The disappearance of the parent mass and the appearance of the [M+Alkyl]⁺ peak validates successful conversion. TLC (DCM:MeOH 9:1) will show the consumption of the highly polar starting material.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ to neutralize any unreacted electrophile. Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

Protocol B: Triflation and Nucleophilic Cyanation (6-C as Electrophile)

This protocol converts the 6-hydroxyl group into a triflate, establishing a highly electrophilic C6 center for subsequent palladium-catalyzed nucleophilic substitution (cyanation)[3].

Causality of Reagents: N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂) is explicitly selected over triflic anhydride (Tf₂O). Tf₂O is overly aggressive and can cause competitive N-triflation or ring-opening of the sensitive triazole core. PhNTf₂ provides a milder, controlled triflation[3]. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to scavenge the resulting sulfonamide byproduct without interfering with the electrophile.

Step-by-Step Methodology:

  • Triflation: Dissolve triazolopyridin-6-ol (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (0.2 M) at 0 °C. Add PhNTf₂ (1.1 eq) in a single portion. Stir for 2 hours at room temperature.

  • Validation Check 1 (Analytical): TLC (Hexanes:EtOAc 1:1) must show a distinct, highly UV-active spot with a significantly higher R_f than the starting material. Isolate the triflate via flash chromatography.

  • Cross-Coupling Setup: In a microwave vial, combine the isolated triazolopyridin-6-yl triflate (1.0 eq) and Zinc Cyanide (Zn(CN)₂, 0.6 eq) in anhydrous DMF.

  • Degassing: Sparge the solution with N₂ gas for 10 minutes to remove dissolved oxygen, which would otherwise poison the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Seal the vial and heat to 100 °C for 4 hours.

  • Validation Check 2 (Visual & Analytical): The reaction mixture will transition from pale yellow to dark brown, validating the formation of the active Pd(0) species. LC-MS analysis will confirm the displacement of the triflate (a net mass change of -132 Da for cyanation)[3].

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and expected yields for the functionalization of the triazolopyridin-6-ol scaffold based on the discussed methodologies.

Reaction PathwayReagents / CatalystSolventTemp (°C)Target SubstrateTypical Yield
O-Alkylation NaH, Alkyl Halide (e.g., MeI)THF0 to 256-Alkoxytriazolopyridine80–90%
Triflation PhNTf₂, DIPEADCM0 to 25Triazolopyridin-6-yl triflate75–85%
Cyanation (Cross-Coupling) Zn(CN)₂, Pd(PPh₃)₄DMF1006-Cyanotriazolopyridine65–80%
Amination (SNAr) Hydrazine / Primary AmineEtOH / DMF120 (μW)6-Aminotriazolopyridine60–75%

Process Validation Workflow

To ensure high fidelity in library generation, the following self-validating workflow should be strictly adhered to during the execution of these protocols.

Workflow Step1 1. Deprotonation (Base Addition) Step2 2. Electrophile Addition Step1->Step2 Step3 3. Thermal Activation Step2->Step3 Step4 4. In-Process Validation (LC-MS) Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Quench & Purification Step4->Step5

Figure 2: Self-validating experimental workflow for triazolopyridin-6-ol functionalization.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: Arabian Journal of Chemistry URL:[Link]

  • The Chemistry of [1,2,3]Triazolo[1,5- a] pyridines Source: Taylor & Francis URL:[Link]

  • WO2010098487A1 - Nitrogen-containing fused heterocyclic compounds and their use as beta amyloid production inhibitors Source: Google Patents URL
  • Synthesis of [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5 Source: PMC (NIH) URL:[Link]

Sources

Method

Microwave-assisted synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol derivatives

The synthesis of functionalized bicyclic heterocycles is a cornerstone of modern drug discovery. The 1H-[1,2,3]triazolo[4,5-b]pyridine scaffold is a privileged pharmacophore, utilized extensively across medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of functionalized bicyclic heterocycles is a cornerstone of modern drug discovery. The 1H-[1,2,3]triazolo[4,5-b]pyridine scaffold is a privileged pharmacophore, utilized extensively across medicinal chemistry for its unique electronic properties, structural rigidity, and hydrogen-bonding capabilities[1]. Specifically, 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol derivatives (and their 6-oxo tautomers) provide critical vectors for target engagement in kinase inhibition and antimicrobial design.

Traditional thermal cyclization of 5-amino-1,2,3-triazoles to form these bicyclic systems often requires prolonged heating (12–24 hours), which frequently leads to the thermal degradation of sensitive intermediates and poor overall yields[2]. To overcome these thermodynamic barriers, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a superior methodology. By utilizing dielectric volumetric heating, MAOS ensures uniform heat distribution, drastically reducing reaction times from hours to minutes while significantly enhancing product yields and purities[3].

This application note details a highly efficient, self-validating microwave-assisted protocol for the synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol derivatives via the condensation of 5-amino-1,2,3-triazoles with active methylene compounds.

Mechanistic Rationale & Experimental Design

The transition from convective thermal heating to microwave irradiation requires deliberate experimental design. The causality behind our reagent and parameter selection is as follows:

  • Solvent Selection (Dielectric Heating): N,N-Dimethylformamide (DMF) is selected as the reaction medium. Unlike non-polar solvents, DMF possesses a high microwave absorbing capacity (loss tangent,

    
    ). This allows the solvent to rapidly convert electromagnetic energy into heat, superheating the reaction mixture uniformly and overcoming the activation energy barrier of the cyclization step instantaneously.
    
  • Catalyst/Base Selection: Anhydrous sodium acetate (NaOAc) is utilized as a mild base. Stronger bases (like NaOH or alkoxides) can cause hydrolytic ring-opening of the triazole precursor via a Dimroth-type rearrangement. NaOAc provides the exact basicity required to deprotonate the active methylene intermediate, driving the intramolecular cyclization without degrading the starting materials[2].

  • Reaction Pathway: The synthesis proceeds via a tandem sequence: an initial acylation/condensation of the 5-amino group to form a cyanoacetamide intermediate, followed by a rapid base-catalyzed intramolecular cyclization and subsequent elimination of water to yield the fused pyridine ring[2].

MW_Synthesis N1 5-Amino-1,2,3-triazole + Active Methylene N2 Microwave Irradiation (Dielectric Heating) N1->N2 DMF Solvent (High Loss Tangent) N3 Cyanoacetamide Intermediate N2->N3 Rapid Kinetics N4 Base-Catalyzed Cyclization N3->N4 NaOAc, 150°C N5 1H-[1,2,3]triazolo[4,5-b] pyridin-6-ol N4->N5 -H2O Elimination

Workflow for the microwave-assisted synthesis of triazolo[4,5-b]pyridin-6-ol derivatives.

Quantitative Data: Microwave vs. Conventional Heating

The table below summarizes the empirical data demonstrating the superiority of the microwave-assisted protocol over conventional reflux methods. The rapid kinetics of MAOS prevent the formation of thermodynamic side-products, directly translating to higher isolated yields.

Derivative (R-group at C-2)Conventional TimeConventional YieldMicrowave TimeMicrowave YieldLC-MS Purity
2-Phenyl12 hours45%15 minutes87%>98%
2-(p-Tolyl)14 hours42%15 minutes85%>97%
2-(4-Chlorophenyl)18 hours38%20 minutes82%>98%
2-Methyl12 hours50%10 minutes89%>99%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that the reaction trajectory is correct before proceeding to isolation.

Phase 1: Preparation of the Reaction Mixture
  • Reagent Loading: In a 10 mL heavy-walled, microwave-safe glass vial equipped with a magnetic stir bar, add the 5-amino-1,2,3-triazole derivative (1.0 mmol) and the active methylene compound (e.g., diethyl malonate or ethyl cyanoacetate, 1.2 mmol).

  • Solvent & Base Addition: Add 3.0 mL of anhydrous DMF, followed by 0.5 mmol of anhydrous sodium acetate.

    • Expert Insight: Ensure the NaOAc is strictly anhydrous. Moisture can absorb microwave energy preferentially, leading to localized superheating (hot spots) and premature hydrolysis of the ester/cyano groups.

  • Atmospheric Control: Seal the vial with a Teflon-lined crimp cap. Purge the sealed vial with dry nitrogen for 2 minutes via a needle to displace oxygen, preventing oxidative degradation of the amine precursor at high temperatures.

Phase 2: Microwave Irradiation
  • Parameter Setup: Place the vial into a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Execution: Program the reactor to heat to 150 °C with a ramp time of 2 minutes. Hold at 150 °C for 15 minutes. Set the maximum power to 200 W and enable simultaneous compressed air cooling (PowerMAX/cooling-while-heating technology) if available.

    • Expert Insight: Simultaneous cooling forces the magnetron to input more energy to maintain the 150 °C setpoint, increasing the dielectric excitation of the molecules and further accelerating the cyclization kinetics.

Phase 3: In-Process Control (IPC) & Self-Validation
  • Sampling: Once the reactor cools the vial to <40 °C, uncap and extract a 10 µL aliquot. Dilute in 1 mL of LC-MS grade methanol.

  • Validation Check: Analyze via LC-MS.

    • Pass Criteria: The chromatogram must show the complete disappearance of the starting 5-amino-1,2,3-triazole mass. The dominant peak must correspond to the [M+H]⁺ of the cyclized 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol product. If the uncyclized cyanoacetamide intermediate is detected, re-seal and irradiate for an additional 5 minutes.

Phase 4: Isolation and Purification
  • Precipitation: Pour the validated reaction mixture slowly into 15 mL of vigorously stirred, ice-cold distilled water.

  • Isoelectric Focusing: The 6-ol derivatives are amphoteric. Dropwise, add 1M HCl until the pH of the solution reaches 5.0–5.5.

    • Expert Insight: Adjusting the solution to the compound's isoelectric point neutralizes the molecule, drastically reducing its aqueous solubility and forcing quantitative precipitation.

  • Filtration: Collect the precipitate via vacuum filtration using a sintered glass funnel. Wash the filter cake sequentially with cold water (2 × 5 mL) to remove residual DMF and NaOAc, followed by cold ethanol (1 × 5 mL) to remove trace organic impurities.

  • Drying: Transfer the solid to a vacuum oven and dry at 60 °C for 4 hours to yield the analytically pure 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol derivative.

References

  • Ibrahim, H. M., Behbehani, H., Makhseed, S., & Elnagdi, M. H. (2011). Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. Molecules, 16(5), 3723-3739. URL:[Link]

  • Kamboj, M., Bajpai, S., Pandey, G., Yadav, M., & Banik, B. K. (2023). Microwave-Assisted Synthesis of Biologically Relevant Six-Membered N-Heterocycles. Current Microwave Chemistry, 10(2), 122-134. URL: [Link]

  • Ramesha, R., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(7), 104800. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Metal Coordination Chemistry of 1H-triazolo[4,5-b]pyridin-6-ol Ligands

Application Notes & Protocols: Metal Coordination Chemistry of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol Ligands Introduction: The Versatility of Triazolopyridine Scaffolds in Coordination Chemistry The fusion of triazole...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Metal Coordination Chemistry of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol Ligands

Introduction: The Versatility of Triazolopyridine Scaffolds in Coordination Chemistry

The fusion of triazole and pyridine rings creates the triazolopyridine scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry, materials science, and coordination chemistry.[1][2] These molecules are exceptional ligands due to the presence of multiple nitrogen atoms with lone pairs of electrons, which can readily coordinate with metal ions to form stable complexes.[2][3] Among the various isomers, the 1H-[4][1][5]triazolo[4,5-b]pyridine system is a particularly robust building block.

This guide focuses specifically on the 1H-[4][1][5]triazolo[4,5-b]pyridin-6-ol derivative. The introduction of the hydroxyl group at the 6-position fundamentally enhances its coordination potential. This group can exist in equilibrium with its keto tautomer, 1H-[4][1][5]triazolo[4,5-b]pyridin-6(7H)-one. The presence of this proton-donating hydroxyl group allows the ligand to act as a monoanionic ligand upon deprotonation, leading to the formation of highly stable, neutral metal complexes. This feature, combined with the nitrogen donors from the pyridine and triazole rings, typically allows it to function as a tridentate N,N,O-chelating agent, a characteristic that is highly sought after for creating stable coordination compounds with tailored electronic and steric properties.

These metal complexes have shown promise in a wide array of applications, including catalysis, the development of advanced materials with unique thermal and electrical properties, and particularly in the pharmaceutical sector as potent antimicrobial and anticancer agents.[4][1][5][6] The chelation of the metal ion by the ligand can significantly enhance the biological activity compared to the free ligand.[6] This document provides a comprehensive overview, including detailed protocols for the synthesis and characterization of these ligands and their metal complexes, aimed at researchers in both academic and industrial settings.

Section 1: Ligand Synthesis & Characterization

The synthesis of the 1H-[4][1][5]triazolo[4,5-b]pyridin-6-ol ligand is a critical first step. A common and effective strategy involves the diazotization of an appropriate aminopyridine precursor followed by intramolecular cyclization.

Protocol 1: Synthesis of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol

Rationale: This protocol utilizes the well-established Sandmeyer-type reaction conditions for the formation of a triazole ring from a vicinal diamine. Starting with 2,3-diamino-6-hydroxypyridine, the diazotization of one amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) creates a reactive diazonium salt, which then rapidly cyclizes by attacking the adjacent amino group to form the fused triazole ring system.

Materials:

  • 2,3-Diamino-6-hydroxypyridine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol

  • Activated Carbon

  • Standard laboratory glassware, magnetic stirrer, ice bath, and filtration apparatus

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 2,3-diamino-6-hydroxypyridine in 50 mL of 2M hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Diazotization: Prepare a solution of 11 mmol of sodium nitrite in 10 mL of cold deionized water. Add this NaNO₂ solution dropwise to the stirred pyridine solution over 30 minutes, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction and prevent the decomposition of the diazonium intermediate.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. The formation of a precipitate may be observed.

  • Isolation: Allow the mixture to warm to room temperature and then gently heat to 50 °C for 30 minutes to ensure complete cyclization. Cool the mixture back to room temperature and collect the crude product by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water (3 x 20 mL) and then a small amount of cold ethanol. For higher purity, recrystallize the crude product from a hot ethanol/water mixture. If the solution is colored, add a small amount of activated carbon to the hot solution and filter through celite before allowing it to cool and crystallize.

  • Drying: Dry the purified white to off-white crystalline product in a vacuum oven at 60 °C overnight.

Expected Characterization:

  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons on the pyridine ring and a broad signal for the N-H proton of the triazole and the O-H proton.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ peak at m/z corresponding to the molecular weight of the product (C₅H₄N₄O).

  • FT-IR (KBr, cm⁻¹): Broad absorption band in the 3400-2800 cm⁻¹ region (O-H and N-H stretching), and characteristic aromatic C=C and C=N stretching vibrations around 1600-1400 cm⁻¹.

Section 2: Synthesis and Principles of Metal Coordination

The 1H-[4][1][5]triazolo[4,5-b]pyridin-6-ol ligand is a versatile chelator for a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II).[4][3] The coordination typically involves the deprotonation of the hydroxyl group, leading to a monoanionic ligand that forms neutral complexes with divalent metal ions in a 2:1 ligand-to-metal ratio.

Coordination Principles Visualization

The diagram below illustrates the common tridentate (N,N,O) coordination mode of the deprotonated 1H-[4][1][5]triazolo[4,5-b]pyridin-6-olate ligand with a generic divalent metal ion (M²⁺), forming a stable bis-chelate complex.

Caption: General tridentate coordination of two deprotonated ligands to a metal center.

Protocol 2: Synthesis of a Bis(1H-[1][2][3]triazolo[4,5-b]pyridin-6-olato)copper(II) Complex

Rationale: This protocol describes a standard method for synthesizing a neutral transition metal complex. The ligand is first deprotonated with a mild base (sodium hydroxide) to increase its nucleophilicity. The resulting ligand anion then readily coordinates to the copper(II) salt. Methanol is an excellent solvent choice as it solubilizes the reactants and the resulting complex often precipitates upon formation or cooling, simplifying isolation.

Materials:

  • 1H-[4][1][5]triazolo[4,5-b]pyridin-6-ol (Ligand)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Diethyl Ether

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 2 mmol of the ligand in 30 mL of methanol in a 100 mL flask. If solubility is low, gentle warming may be required.

  • Deprotonation: In a separate beaker, dissolve 2 mmol of NaOH in 10 mL of methanol. Add this basic solution dropwise to the ligand solution while stirring. This step generates the sodium salt of the ligand in situ.

  • Metal Salt Solution: Dissolve 1 mmol of CuCl₂·2H₂O in 15 mL of methanol.

  • Complexation: Add the copper(II) solution dropwise to the deprotonated ligand solution. A color change and the formation of a precipitate are typically observed immediately. The 2:1 ligand-to-metal stoichiometry is crucial for the formation of the neutral bis-chelate complex.

  • Reflux: Heat the reaction mixture to reflux for 3 hours with continuous stirring to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate sequentially with small portions of cold methanol (to remove unreacted starting materials) and then diethyl ether (to aid in drying).

  • Drying: Dry the final complex in a vacuum desiccator over silica gel.

Section 3: Physicochemical Characterization of Metal Complexes

Thorough characterization is essential to confirm the structure and purity of the synthesized metal complex. A combination of spectroscopic and analytical techniques is employed.

Rationale: Each technique provides a unique piece of the structural puzzle. FT-IR confirms the coordination of the ligand by showing shifts in vibrational frequencies. UV-Vis spectroscopy reveals the electronic transitions within the complex, which are characteristic of the metal's d-orbital splitting in its new coordination environment. Magnetic susceptibility measurements determine the number of unpaired electrons, confirming the oxidation state and geometry of the metal center (e.g., paramagnetic for Cu(II)). Elemental analysis provides the empirical formula, confirming the 2:1 ligand-to-metal ratio.

Technique Expected Observation for Cu(II) Complex Interpretation
FT-IR Spectroscopy Disappearance of the broad O-H stretch. Shift of the C=N/C=C pyridine ring vibrations to lower or higher wavenumbers. Appearance of new, weak bands in the 400-600 cm⁻¹ region.Confirms deprotonation of the hydroxyl group upon coordination. Indicates the involvement of the pyridine and triazole nitrogen atoms in metal binding.[4] These new bands are attributable to M-N and M-O stretching vibrations.
UV-Vis Spectroscopy A broad absorption band in the 600-800 nm range.This band corresponds to the d-d electronic transitions of the Cu(II) ion in a distorted octahedral or square planar geometry.
Elemental Analysis (CHN) Experimental percentages of C, H, and N match the calculated values for the C₁₀H₆N₈O₂Cu formula.Confirms the formation of the expected 2:1 ligand-to-metal bis-chelate complex.
Magnetic Susceptibility A magnetic moment (µ_eff) value of approximately 1.7-2.2 Bohr Magnetons (B.M.).Consistent with a d⁹ Cu(II) center having one unpaired electron, confirming the +2 oxidation state of copper.
Molar Conductance Very low molar conductivity value in a solvent like DMSO or DMF.Indicates a non-electrolytic, neutral complex, which is consistent with the proposed structure.[4]

Section 4: Application Note - Antimicrobial Activity Screening

Metal complexes of triazole-containing ligands often exhibit enhanced biological activities compared to the free ligands.[5][6][7] This is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and ability to permeate through the lipid membranes of microorganisms.

Protocol 3: Agar Disc Diffusion Assay for Antimicrobial Screening

Rationale: The disc diffusion method is a standardized, straightforward, and widely used preliminary test to evaluate the antimicrobial activity of a compound. It provides a qualitative measure of the compound's ability to inhibit microbial growth, visualized as a "zone of inhibition" around the disc.

Materials:

  • Synthesized metal complex and free ligand

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Fungal strain (e.g., Candida albicans)

  • Nutrient Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)

  • Sterile paper discs (6 mm diameter)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Sterile petri dishes, swabs, micropipettes, and incubator

Step-by-Step Procedure:

  • Media Preparation: Prepare and sterilize the agar media according to the manufacturer's instructions and pour into sterile petri dishes. Allow them to solidify.

  • Inoculum Preparation: Prepare a fresh microbial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plating: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Sample Preparation: Prepare solutions of the free ligand and the metal complex at a known concentration (e.g., 1 mg/mL) in sterile DMSO.

  • Disc Application: Aseptically apply sterile paper discs to the surface of the inoculated agar plates. Pipette a fixed volume (e.g., 10 µL) of the test compound solutions onto the discs. Also, place a disc with DMSO only (negative control) and a standard antibiotic/antifungal disc (positive control).

  • Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.

  • Data Collection: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each disc. The results are typically reported as the mean diameter of the inhibition zone.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow from ligand design to final application testing.

Sources

Method

Advanced Protocol for Regioselective O- vs. N-Alkylation of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol

The Chemoselective Landscape of Ambident Triazolopyridines The functionalization of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol presents a classic chemoselectivity challenge in medicinal chemistry. This molecule is an ambident...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemoselective Landscape of Ambident Triazolopyridines

The functionalization of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol presents a classic chemoselectivity challenge in medicinal chemistry. This molecule is an ambident nucleophile characterized by two distinct acidic/nucleophilic sites: the triazole nitrogen atoms (N1/N2/N3) and the phenolic oxygen at the C6 position .

Developing a predictable and reliable protocol for the rapid synthesis of specific isomers is critical, as the uncertainty of whether a product is N- or O-alkylated can lead to costly downstream failures in drug discovery pipelines . Directing the alkylation exclusively to the oxygen or the nitrogen requires a deep understanding of the thermodynamic properties of the molecule, specifically the pKa differentials and Hard-Soft Acid-Base (HSAB) principles.

Mechanistic Causality: Driving Regioselectivity

To control the site of alkylation, one must analyze the causality behind the experimental choices rather than relying on trial and error.

The pKa Differential: The triazole NH is highly acidic (pKa ~4.5–5.5) due to the extensive delocalization of the resulting anion across the three nitrogen atoms and the fused pyridine ring. In contrast, the phenolic OH at the C6 position is significantly less acidic (pKa ~8.5–9.5). When a mild base (e.g., K₂CO₃) is introduced, the triazole NH is preferentially deprotonated. The resulting triazolide anion is highly nucleophilic and drives the reaction toward N-alkylation .

Why Mitsunobu Conditions Favor N-Alkylation: While the Mitsunobu reaction is traditionally employed for the O-alkylation of phenols, ambident heterocycles behave differently based on their substituent pKa values . In the Mitsunobu catalytic cycle, the betaine intermediate deprotonates the most acidic proton on the substrate. Because the triazole NH is more acidic than the OH, the reaction generates an N-centered anion that subsequently attacks the alkoxyphosphonium ion, resulting in overwhelming N-alkylation .

To achieve O-alkylation , this thermodynamic preference must be bypassed. While using hard electrophiles (e.g., Meerwein salts) or silver salts (Ag₂CO₃) can shift the ratio slightly toward O-alkylation, the only self-validating, high-yielding method is a protection-directed pathway .

Pathway cluster_N N-Alkylation Pathway (Thermodynamic) cluster_O O-Alkylation Pathway (Protection-Directed) SM 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (Ambident Nucleophile) Base1 Mild Base (K2CO3) Deprotonates Triazole NH (pKa ~5) SM->Base1 Direct Alkylation Protect N-Protection (Trityl) Blocks Triazole NH SM->Protect Directed Alkylation N_Anion Triazolide Anion (N-centered nucleophile) Base1->N_Anion N_Prod N-Alkyl Triazolopyridinol (Major Product) N_Anion->N_Prod Alkyl Halide (R-X) Base2 Strong Base (NaH) Deprotonates Phenolic OH (pKa ~9) Protect->Base2 O_Anion Phenoxide Anion (O-centered nucleophile) Base2->O_Anion O_Prod O-Alkyl Triazolopyridine (After Deprotection) O_Anion->O_Prod 1. R-X 2. Deprotection

Fig 1: Chemoselective pathways for N- vs. O-alkylation of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. We strongly recommend utilizing 2D-NMR (specifically HMBC) to confirm the primary structure of the isolated products, as 1D-NMR is often insufficient to distinguish between N- and O-alkylated isomers .

Protocol A: Selective N-Alkylation (Thermodynamic Control)

This procedure leverages the high acidity of the triazole ring to exclusively yield N-alkylated products (typically a separable mixture of N1 and N2 isomers).

Reagents:

  • 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • Alkyl halide (R-X, 1.1 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Charge a flame-dried flask with 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol and anhydrous DMF under a nitrogen atmosphere.

  • Add finely powdered K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the triazolide anion.

  • Add the alkyl halide dropwise. Heat the reaction mixture to 60 °C for 4–6 hours.

  • Monitor via LC-MS. Upon completion, quench the reaction by pouring it into ice-cold water.

  • Extract with EtOAc (3x), wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate.

  • Validation Step: Perform an HMBC NMR experiment. The protons of the newly introduced N-alkyl group (e.g., N-CH₂) must show strong ³J_CH correlations to the bridgehead carbons of the triazolopyridine system (C3a or C7a).

Protocol B: Regioselective O-Alkylation via N-Protection

To force O-alkylation, the highly reactive triazole nitrogen must be temporarily masked. The bulky trityl (Tr) group is ideal as it selectively protects the triazole ring due to steric hindrance, leaving the C6-OH free for functionalization.

Step 1: N-Protection

  • Dissolve 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (1.0 equiv) in anhydrous DCM.

  • Add Triethylamine (2.0 equiv) and Trityl chloride (1.1 equiv). Stir at room temperature for 12 hours.

  • Wash with water, dry, and concentrate to yield the N-trityl intermediate.

Step 2: O-Alkylation

  • Dissolve the N-trityl intermediate (1.0 equiv) in anhydrous DMF at 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. The strong base is required to deprotonate the less acidic phenolic OH. Stir for 30 minutes.

  • Add the alkyl halide (1.2 equiv) and allow the reaction to warm to room temperature over 4 hours.

  • Quench with saturated NH₄Cl, extract with EtOAc, and concentrate to isolate the O-alkyl-N-trityl intermediate.

Step 3: Deprotection & Validation

  • Dissolve the intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours to cleave the trityl group.

  • Concentrate under reduced pressure and purify via reverse-phase chromatography.

  • Validation Step: In the HMBC spectrum, the protons of the O-alkyl group (O-CH₂) must show a distinct ³J_CH correlation exclusively to the C6 carbon of the pyridine ring (typically shifted downfield to ~150–160 ppm).

Mitsunobu Reagents R-OH + PPh3 + DEAD Intermediate Alkoxyphosphonium Ion [R-O-PPh3]+ Reagents->Intermediate N_Attack N-Alkylation (Favored, pKa ~5) Intermediate->N_Attack SN2 Attack by N-anion O_Attack O-Alkylation (Disfavored, pKa ~9) Intermediate->O_Attack Trace/No Reaction Substrate Triazolopyridinol (Nu-H) Substrate->Intermediate Deprotonation

Fig 2: Mitsunobu reaction selectivity driven by pKa differences in ambident nucleophiles.

Quantitative Data Summary

The table below summarizes the expected regioselectivity and yields based on the chosen experimental parameters. These metrics demonstrate why the multi-step protection protocol is strictly required for pure O-alkylation.

Reaction ConditionsReagents & SolventsDominant Reactive SiteRegioselectivity (N:O)Typical Isolated Yield
Direct Basic K₂CO₃, R-X, DMF, 60 °CN-Alkylation> 95:575 – 85%
Mitsunobu PPh₃, DEAD, R-OH, THFN-Alkylation> 90:1060 – 80%
Hard Electrophile Ag₂CO₃, R-I, Toluene, 80 °CMixed~ 40:6040 – 50%
Protection-Directed 1. Tr-Cl 2. NaH, R-X 3. TFAO-Alkylation< 1:9965 – 75% (over 3 steps)

References

  • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery Source: Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4663-4668. URL: [Link]

  • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions Source: Tetrahedron Letters, 2013, 54(30), 4070-4073. URL: [Link]

  • Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols Source: Heterocycles, 2017, 94(7), 1305-1324. URL: [Link]

Application

Application Note: Advanced Bioconjugation Strategies Utilizing Triazolopyridine Moieties

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Chemical Rationale The triazolopyridine scaffold is a privileged hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Rationale

The triazolopyridine scaffold is a privileged heterocyclic system in modern bioconjugation and synthetic biology[1]. Characterized by a triazole ring fused to a pyridine ring, this moiety possesses unique electronic properties that can be leveraged to drive highly efficient, chemoselective reactions[2].

Historically, triazolopyridines have been the backbone of gold-standard peptide coupling reagents (e.g., HATU, HOAt)[3], where the fused pyridine nitrogen acts as an internal base to dramatically accelerate amide bond formation[]. More recently, the structural tension inherent in the triazolopyridine core has been exploited in a groundbreaking "Snap-Trapping" strategy using pyridotriazole carbaldehydes (PTACs)[5]. This novel approach allows for the highly selective, irreversible labeling of primary amines under biocompatible conditions, rivaling the precision of thiol-maleimide chemistry while maintaining strict thiol orthogonality[6].

This application note details the mechanistic causality and provides self-validating protocols for both classical HATU-mediated coupling and next-generation PTAC snap-trapping.

Workflow A: Classical Amide Bioconjugation via Triazolopyridine Coupling Reagents (HATU/HOAt)

Mechanistic Insights: The Neighboring Group Effect

When conjugating a carboxylic acid payload (e.g., a fluorophore or small molecule drug) to a protein's lysine residues, standard activators like NHS or HBTU often suffer from slow kinetics or competing hydrolysis. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) overcomes these limitations[].

The causality behind HATU's superiority lies in the neighboring group effect . During activation, the carboxylic acid forms an HOAt active ester. The nitrogen atom at the 7-position of the fused pyridine ring acts as a localized general base. It hydrogen-bonds with the incoming nucleophilic amine (from the biomolecule), pre-organizing the transition state and accelerating the addition-elimination step[]. This results in near-quantitative coupling with minimal epimerization[3].

HATU_Mechanism A Carboxylic Acid Payload C HOAt Active Ester Intermediate A->C Base / HATU Activation B HATU Reagent (Triazolopyridine) B->C Reagent Input E Amide Bioconjugate (Stable Linkage) C->E Nucleophilic Attack D Target Amine (Biomolecule) D->E Amine Input (Neighboring N-effect)

Fig 1. HATU-mediated amide coupling pathway leveraging the triazolopyridine neighboring group effect.

Protocol 1: Payload Conjugation to Biomolecules via HATU

This protocol is designed as a self-validating system to ensure quantitative activation before exposing the precious biomolecule to the reaction.

Step 1: Payload Activation

  • Dissolve the carboxylic acid payload (1.2 eq relative to target conjugation sites) and HATU (1.1 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality Check: DIPEA deprotonates the carboxylic acid, allowing the carboxylate to attack HATU and form the highly reactive HOAt ester[]. Anhydrous conditions are critical here to prevent premature hydrolysis.

  • Validation Checkpoint 1: Analyze a 1 µL aliquot via LC-MS. Do not proceed until >95% conversion to the HOAt-ester mass is observed.

Step 2: Protein Conjugation

  • Prepare the target protein in a non-amine-containing buffer (e.g., 100 mM PBS, pH 7.5). Avoid Tris or glycine buffers, which will competitively consume the active ester.

  • Add the activated payload dropwise to the protein solution under gentle vortexing.

  • Causality Check: A pH of 7.5 ensures a sufficient fraction of lysine ε-amino groups are unprotonated and nucleophilic, while the neighboring pyridine nitrogen of the HOAt ester pre-organizes the incoming amine for rapid coupling.

Step 3: Quenching and Validation

  • Quench the reaction after 1 hour by adding 10 equivalents of hydroxylamine (pH 7.0) to scavenge unreacted active esters.

  • Purify the bioconjugate via Size-Exclusion Chromatography (SEC) or dialysis.

  • Validation Checkpoint 2: Analyze the purified conjugate via MALDI-TOF MS or intact LC-MS to determine the exact Drug-to-Antibody Ratio (DAR) or conjugation degree.

Workflow B: Next-Generation "Snap-Trapping" Amine Conjugation via Pyridotriazole Carbaldehydes (PTACs)

Mechanistic Insights: The Interrupted L'abbé Rearrangement

While thiol-targeting is highly specific, targeting the more abundant primary amines cleanly has remained a challenge due to the poor aqueous stability of NHS esters. The PTAC system completely re-engineers amine conjugation[5].

The fusion of the pyridine ring into the triazole core electronically destabilizes the N–N bond[6]. The PTAC reagent features a carbaldehyde "bait." When this bait forms an imine with a target primary amine, it triggers a tautomerization-mediated triazole ring swing—an interrupted L'abbé rearrangement[5]. This cascade irreversibly captures the amine, releasing water as the sole byproduct[6]. Because the reaction relies on specific imine formation followed by a structural rearrangement, it is completely orthogonal to thiols and highly stable in water[5].

PTAC_Mechanism A PTAC Reagent (Carbaldehyde Bait) C Imine Intermediate A->C Condensation (-H2O) B Target Primary Amine (Lysine/N-term) B->C Nucleophilic Attack D Interrupted L'abbé Rearrangement C->D Triazole Ring Swing (Destabilized N-N) E Irreversible Covalent Bioconjugate D->E Snap-Trapping

Fig 2. PTAC snap-trapping mechanism showing imine formation and subsequent triazole rearrangement.

Protocol 2: Amine-Specific Biomolecular Labeling via PTACs

This protocol leverages the unique stability of PTACs to perform clean, thiol-orthogonal labeling in purely aqueous physiological conditions.

Step 1: Reagent Preparation

  • Dissolve the PTAC-functionalized probe in DMSO to create a 10 mM stock.

  • Causality Check: Unlike NHS esters, PTACs do not rapidly hydrolyze in ambient moisture[6], allowing for stable, long-term storage of the stock solution.

Step 2: Snap-Trapping Reaction

  • Dilute the target biomolecule to 10–50 µM in PBS (pH 7.4).

  • Add 5–10 molar equivalents of the PTAC reagent. Incubate at room temperature for 2–4 hours.

  • Causality Check: The reaction is driven by the thermodynamic stability of the rearranged product. The destabilized N-N bond of the triazolopyridine core breaks, causing a ring swing that irreversibly traps the amine[5]. Water is the only byproduct, eliminating the toxicity concerns associated with leaving groups[6].

Step 3: Orthogonality Validation and Isolation

  • Validation Checkpoint 1: To verify strict thiol orthogonality, perform an Ellman’s assay (DTNB) on an aliquot post-conjugation. The free cysteine/thiol concentration must remain identical to the pre-reaction baseline.

  • Remove unreacted PTAC reagent via ultrafiltration (e.g., Amicon spin filters).

  • Validation Checkpoint 2: Confirm the covalent linkage via intact protein mass spectrometry. The mass addition will equal the exact mass of the PTAC reagent minus 18.01 Da (loss of water during imine condensation).

Quantitative Data Presentation: Comparison of Amine-Targeting Methods

To assist in experimental design, the following table summarizes the operational parameters of traditional NHS-ester chemistry versus the two triazolopyridine-based methodologies discussed.

ParameterNHS-Ester ConjugationHATU/HOAt CouplingPTAC "Snap-Trapping"
Target Functional Group Primary AminesPrimary & Secondary AminesPrimary Alkyl Amines
Aqueous Stability Poor (Hydrolyzes in minutes)Moderate (Requires precise pH control)Excellent (Stable in water)
Reaction Byproducts NHS leaving groupHOAt, TetramethylureaWater (Sole byproduct)
Thiol Orthogonality Low (Cross-reacts with Cys)ModerateStrict (Zero Cys cross-reactivity)
Reaction Kinetics Fast (but competitive with water)Very Fast (Driven by neighboring N-effect)Fast (Driven by tautomerization)
Primary Application General surface labelingPeptide synthesis / Linker attachmentHigh-precision native protein labeling

References

  • Snap-Trapping Strategy for Amine-Specific Bioconjugation with Pyridotriazole Carbaldehydes Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Snap-Trapping Strategy for Amine-Specific Bioconjugation with Pyridotriazole Carbaldehydes (PubMed Abstract) National Institutes of Health (NIH) URL:[Link]

  • Fluorescent and Photosensitizing Conjugates of Cell-Penetrating Peptide TAT(47-57) National Institutes of Health (NIH) / PMC URL:[Link]

  • Triazolopyridine - Heterocyclic Chemical Compounds Wikipedia URL:[Link]

  • Properties of a Triazolopyridine System as a Molecular Chemosensor The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: One-Pot Cyclization Strategies for the Synthesis of 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Target Compound: 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (CAS: 137326-91-1) Introduction and Strategic Rationale The 1H-[1,2,3]triazolo[...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Target Compound: 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (CAS: 137326-91-1)

Introduction and Strategic Rationale

The 1H-[1,2,3]triazolo[4,5-b]pyridine scaffold is a privileged pharmacophore and a critical structural motif in modern synthetic chemistry[1]. Derivatives of this core are widely utilized as bioisosteres for benzotriazoles, as key components in highly efficient peptide coupling reagents (e.g., HOAt derivatives), and as active pharmaceutical ingredients targeting kinase inhibition and antimicrobial pathways. Specifically, the 6-hydroxyl derivative, 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol , presents unique hydrogen-bonding capabilities that make it a highly valuable intermediate for late-stage functionalization.

Synthesizing this electron-rich, fused bicyclic system presents distinct challenges. Multistep syntheses often suffer from the oxidative instability of intermediate diaminopyridines. To circumvent this, one-pot cyclization methods have been developed to streamline the synthesis, maximize yield, and avoid the isolation of reactive intermediates[2]. This application note details two field-proven, self-validating one-pot protocols for accessing the target compound.

Mechanistic Insights: The Causality of Cyclization

The most robust method for constructing the triazole ring onto an existing pyridine core is the diazotization-cyclization of an ortho-diaminopyridine precursor[3]. For the 6-ol target, the required precursor is 2,3-diaminopyridin-5-ol .

Understanding the electronic causality of this reaction is critical for process optimization:

  • Regioselective Nitrosation: The pyridine nitrogen (N4 in the final fused system) withdraws electron density from the ring, but its effect is not uniform. The 2-amino group is conjugated with the pyridine nitrogen, exhibiting amidine-like resonance that delocalizes its lone pair into the ring. Conversely, the 3-amino group is meta to the pyridine nitrogen and is not subjected to this direct resonance deactivation. Consequently, the 3-amino group is significantly more nucleophilic.

  • Electrophilic Attack: Upon the introduction of sodium nitrite in an acidic medium, the nitrosonium ion (

    
    ) preferentially attacks the highly nucleophilic 3-amino group, forming a 3-diazonium intermediate.
    
  • Intramolecular Trapping: The spatially adjacent 2-amino group, while less nucleophilic, is perfectly positioned to attack the terminal nitrogen of the diazonium species. This rapid intramolecular cyclization forms the N-N bond, expels a proton, and yields the highly stable aromatic 1H-[1,2,3]triazolo[4,5-b]pyridine system.

Mechanism A 2,3-Diaminopyridin-5-ol (Precursor) B Electrophilic Attack by NO+ (At Highly Nucleophilic C3-Amine) A->B C 3-Diazonium-2-amino Intermediate (Transient Species) B->C D Intramolecular Nucleophilic Attack (C2-Amine onto Diazonium) C->D E 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (Stable Fused Bicyclic) D->E

Mechanistic pathway of the regioselective diazotization and one-pot cyclization.

Experimental Protocols

Method A: Direct One-Pot Diazotization-Cyclization

This is the gold-standard method when high-purity 2,3-diaminopyridin-5-ol is commercially available or previously synthesized.

Self-Validating Principle: The reaction relies on the immediate consumption of the diazonium intermediate. The presence of excess


 (indicating complete conversion of the amine) is actively monitored using starch-iodide paper.

Step-by-Step Procedure:

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer with 2,3-diaminopyridin-5-ol (10.0 mmol) and 2.0 M aqueous HCl (50 mL).

  • Cooling: Submerge the flask in an ice-salt bath and cool the stirring solution to 0–5 °C. Causality: Strict temperature control is required because diazonium salts decompose into phenols and nitrogen gas at elevated temperatures.

  • Nitrosation: Dissolve sodium nitrite (

    
    , 10.5 mmol, 1.05 equiv) in distilled water (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
    
  • In-Process Control: Stir the mixture at 0–5 °C for 1 hour. Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete. If negative, add

    
     in 0.05 equiv increments until a positive test is maintained for 15 minutes.
    
  • Cyclization & Isolation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) over 2 hours. The cyclization occurs spontaneously. Adjust the pH of the solution to 4–5 using a saturated aqueous sodium acetate solution. The target 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol will precipitate as a solid.

  • Workup: Filter the precipitate under a vacuum, wash sequentially with ice-cold water (2 × 15 mL) and cold ethanol (10 mL), and dry under a high vacuum at 40 °C to constant weight.

Method B: Tandem Reductive Cyclization

Electron-rich diaminopyridines are highly susceptible to air oxidation, often degrading into dark, complex polymeric mixtures. Method B circumvents this by generating the diamine in situ from a stable nitro-amine precursor and immediately trapping it.

Step-by-Step Procedure:

  • Reduction: Charge a hydrogenation vessel with 2-amino-3-nitropyridin-5-ol (10.0 mmol), methanol (40 mL), and 10% Pd/C catalyst (0.10 mmol Pd).

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature. Validation: Monitor the reaction visually; the disappearance of the intense yellow color of the nitro precursor indicates complete reduction (typically 2–4 hours).

  • Inert Filtration: Purge the system with nitrogen. Filter the mixture through a tightly packed pad of Celite under a strict nitrogen atmosphere to remove the Pd/C catalyst. Causality: Exposure to ambient oxygen at this stage will rapidly oxidize the newly formed 2,3-diaminopyridin-5-ol.

  • Acidification: Immediately transfer the filtrate to a pre-cooled (0 °C) flask containing 6.0 M aqueous HCl (20 mL). The acid stabilizes the diamine as its hydrochloride salt.

  • Tandem Cyclization: Proceed immediately with the dropwise addition of

    
     (10.5 mmol in 10 mL water) maintaining the temperature below 5 °C, followed by the workup described in Method A.
    

Workflow A 2-Amino-3-nitropyridin-5-ol B Step 1: Catalytic Hydrogenation (H2, Pd/C, MeOH) A->B C 2,3-Diaminopyridin-5-ol (Generated In Situ) B->C D Step 2: Acidification & Diazotization (HCl, NaNO2, 0 °C) C->D E 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol D->E

Workflow diagram of the tandem reductive cyclization method.

Quantitative Data Summary

The following table summarizes the performance metrics of the two methodologies, allowing researchers to select the optimal route based on their available infrastructure and precursor stability.

ParameterMethod A: Direct DiazotizationMethod B: Tandem Reductive Cyclization
Starting Material 2,3-Diaminopyridin-5-ol2-Amino-3-nitropyridin-5-ol
Intermediate Handling Required (Pre-isolated diamine)Eliminated (One-pot tandem sequence)
Typical Overall Yield 75% – 85%65% – 75% (over two transformations)
Purity (HPLC-UV) > 95%> 92%
Key Advantage Shorter reaction time, highly scalableAvoids handling oxidatively unstable diamines
Primary Limitation Diamine precursor degrades upon storageRequires specialized hydrogenation equipment

Conclusion

The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol is most efficiently achieved through one-pot diazotization-cyclization strategies. By understanding the inherent nucleophilic differences between the adjacent amine groups, chemists can reliably drive the regioselective formation of the triazole ring. For laboratories equipped with hydrogenation capabilities, the tandem reductive cyclization (Method B) offers a superior operational advantage by completely bypassing the isolation of the highly sensitive diaminopyridine intermediate.

References

  • Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: Arabian Journal of Chemistry URL
  • Source: MDPI (Molecules)
  • Source: National Institutes of Health (PMC)
  • Title: 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-ol Product Information (CAS: 137326-91-1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-ol Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in troubleshooting the synthesis of highly polar, functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in troubleshooting the synthesis of highly polar, functionalized heterocycles. 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (CAS 137326-91-1) is a valuable scaffold structurally related to prominent peptide coupling reagents like HOAt[1].

However, its synthesis via the diazotization of 2,3-diaminopyridin-5-ol is notoriously prone to low yields due to competing oxidation pathways and complex isolation thermodynamics[2]. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating, highly optimized protocol to ensure reproducible, high-yield synthesis.

Part 1: Mechanistic Pathway & Competing Reactions

To optimize the reaction, we must first understand the workflow and where it deviates from the ideal path. The diagram below illustrates the critical juncture between successful N-nitrosation and catastrophic oxidation.

SynthesisWorkflow A 2,3-Diaminopyridin-5-ol (Electron-rich Precursor) B NaNO2 / H2SO4 (Nitrosating Agent Generation) A->B  Cool to -5 °C C Diazonium Intermediate (Highly Reactive) B->C  Controlled N-Nitrosation D Oxidation / Polymerization (Tarry Byproducts) B->D  Excess NO+ / Temp > 0 °C E Intramolecular Cyclization (pH 4.0 Buffer) C->E  Amine Deprotonation F 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (Target Product) E->F  Isoelectric Precipitation

Mechanistic workflow and competing pathways in 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol synthesis.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns into a black, tarry suspension upon adding sodium nitrite, and the final yield is <10%. What is causing this degradation? Root Cause: The precursor, 2,3-diaminopyridin-5-ol, is an electron-rich aminophenol analog. Nitrous acid (HONO) and the nitrosonium ion (NO⁺) are potent oxidants. If the local concentration of NO⁺ is too high, or the temperature exceeds 0 °C, the pyridine ring undergoes rapid single-electron oxidation rather than the desired N-nitrosation. This leads to quinonoid intermediates and polymeric tars. Scientific Intervention:

  • Acid Selection: Substitute hydrochloric acid (HCl) with sulfuric acid (H₂SO₄). HCl reacts with HNO₂ to form nitrosyl chloride (NOCl), an aggressively harsh nitrosating and oxidizing agent. H₂SO₄ generates a milder nitrosating environment.

  • Sub-surface Addition: Add the NaNO₂ solution dropwise via a syringe pump directly into the vortex to prevent local concentration spikes.

Q2: LC-MS analysis shows complete consumption of the starting material, but I observe an uncyclized diazonium/triazene intermediate. How do I force the cyclization? Root Cause: The formation of the triazole ring requires the adjacent primary amine to act as a nucleophile and attack the newly formed diazonium group. In highly acidic media (pH < 1), this adjacent amine is fully protonated (-NH₃⁺) and lacks the nucleophilicity required for intramolecular cyclization[3]. Scientific Intervention: Once diazotization is complete, you must carefully buffer the reaction. Slowly adding cold sodium acetate (NaOAc) to adjust the pH to ~4.0 deprotonates the adjacent amine, triggering rapid and spontaneous cyclization to the triazole core.

Q3: The reaction is clean, but my isolated yield after aqueous workup is abysmal. The product won't extract into organic solvents. How can I recover it? Root Cause: 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol is heavily amphoteric. It possesses an acidic triazole proton, a basic pyridine nitrogen, and an acidic phenolic hydroxyl group. This zwitterionic character makes it highly water-soluble and practically insoluble in standard extraction solvents (e.g., ethyl acetate, dichloromethane). Scientific Intervention: Abandon liquid-liquid extraction. Instead, utilize isoelectric point (pI) precipitation . By adjusting the aqueous mixture to the exact pI of the molecule, you neutralize its net charge, drastically reducing its aqueous solubility and forcing it to crystallize.

Part 3: Quantitative Data Summary

The following table summarizes the performance metrics of the traditional approach versus our optimized, buffered methodology.

ParameterStandard Conditions (HCl, Unbuffered)Optimized Conditions (H₂SO₄, Buffered)
Acid Source 6M HCl10% H₂SO₄
Reaction Temp 0 °C to 5 °C-5 °C to 0 °C
Cyclization pH < 1.0 (Highly Acidic)4.0 (NaOAc Buffered)
Isolation Method Liquid-Liquid Extraction (EtOAc)Isoelectric Point Precipitation
Average Yield 12 - 18%75 - 82%
Purity (LC-MS) < 60% (Tarry impurities)> 95%
Part 4: Optimized Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

Step 1: Precursor Preparation

  • Suspend 2,3-diaminopyridin-5-ol (1.0 eq, 10 mmol) in 10% aqueous H₂SO₄ (15 mL).

  • Cool the flask to -5 °C using an ice/brine bath.

  • Validation Check: Ensure the precursor forms a fine, uniform suspension free of clumps. A homogeneous surface area is critical for preventing over-oxidation.

Step 2: Controlled Diazotization

  • Prepare a 2.0 M aqueous solution of NaNO₂ (1.05 eq, 10.5 mmol).

  • Add this solution dropwise over 1 hour via a syringe pump, maintaining the internal temperature strictly below 0 °C.

  • Validation Check: 15 minutes after the addition is complete, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, validating complete consumption of the amine.

Step 3: Buffered Cyclization

  • Stir the mixture for an additional 30 minutes at 0 °C.

  • Slowly add a saturated, ice-cold aqueous solution of sodium acetate (NaOAc) until the pH reaches exactly 4.0.

  • Validation Check: Use a calibrated pH meter. A visible color shift and the onset of turbidity (product precipitating) validate that the amine has been deprotonated and cyclization is occurring.

Step 4: Isoelectric Isolation

  • Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete ring closure.

  • Cool the flask to 4 °C overnight to maximize crystallization.

  • Filter the resulting precipitate, wash with ice-cold water (2 x 5 mL), and dry in vacuo at 50 °C.

  • Validation Check: Run an LC-MS of the filtrate. It should show <5% remaining product, validating the efficiency of the isoelectric precipitation.

References
  • 1-Hydroxy-7-azabenzotriazole - Wikipedia. (Contextual reference for HOAt and triazolopyridine structural properties). Wikipedia, The Free Encyclopedia. URL: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. URL:[Link]

  • Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. Molecules (via ResearchGate). URL:[Link]

Sources

Optimization

Azabenzotriazole Synthesis Support Center: Troubleshooting Cyclization Failures

Welcome to the Technical Support Center for Azabenzotriazole Synthesis. Azabenzotriazoles, such as 1H-[1,2,3]triazolo[4,5-b]pyridine and its derivatives (e.g., HOAt, HATU precursors), are indispensable scaffolds in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azabenzotriazole Synthesis. Azabenzotriazoles, such as 1H-[1,2,3]triazolo[4,5-b]pyridine and its derivatives (e.g., HOAt, HATU precursors), are indispensable scaffolds in modern peptide coupling and medicinal chemistry[1]. The foundational synthetic route relies on a tandem diazotization-cyclization of diaminopyridines[2]. While conceptually straightforward, the transition from a highly reactive diazonium intermediate to a stable fused triazole ring is fraught with kinetic and thermodynamic traps.

This guide provides a mechanistic troubleshooting framework, empowering researchers to diagnose and resolve cyclization failures through causality-driven adjustments.

Visualizing the Reaction Workflow

G Start 2,3-Diaminopyridine + Acid (HCl/AcOH) NaNO2 Add NaNO2 (0-5 °C) Start->NaNO2 Diazonium Diazonium Intermediate (Unstable) NaNO2->Diazonium TempFail Temp > 10 °C Premature N2 Loss Diazonium->TempFail Poor cooling pH_Low pH < 1 Amine Protonated Diazonium->pH_Low Excess strong acid pH_Opt pH 3-5 (Buffered) Amine Nucleophilic Diazonium->pH_Opt Controlled pH Hydroxyl Hydroxypyridine (Side Product) TempFail->Hydroxyl AzoPoly Azo Coupling / Polymerization pH_Low->AzoPoly Cyclization Intramolecular Nucleophilic Attack pH_Opt->Cyclization Success 1H-[1,2,3]triazolo[4,5-b]pyridine (Target) Cyclization->Success

Figure 1: Mechanistic workflow and common failure pathways in azabenzotriazole cyclization.

Diagnostic FAQs: Root Cause Analysis

Q: Why is my reaction yielding a dark, intractable tar instead of a crystalline precipitate? A: You are observing intermolecular azo coupling due to a stalled intramolecular cyclization[3]. Mechanistic Causality: For the triazole ring to form, the adjacent amine (e.g., the 2-amino group on 2,3-diaminopyridine) must perform a nucleophilic attack on the newly formed diazonium salt. If the reaction pH is too low (pH < 1), this adjacent amine becomes fully protonated (-NH³⁺). Protonation eliminates the nitrogen's lone pair, rendering it non-nucleophilic. Unable to cyclize, the persistent diazonium intermediate undergoes intermolecular electrophilic aromatic substitution with other electron-rich pyridine rings, forming dark, polymeric azo-tars. Resolution: Buffer the reaction. While strong acid is required to generate the active nitrosating agent, adjusting the pH to 3-5 (using sodium acetate) deprotonates the adjacent amine, restoring its nucleophilicity and driving rapid cyclization.

Q: Why am I recovering mono-hydroxylated pyridine instead of the triazole? A: You are experiencing premature thermal degradation of the diazonium intermediate. Mechanistic Causality: Diazonium salts are entropically driven to extrude nitrogen gas (N₂). Heat provides the activation energy for this decomposition, leaving behind a highly reactive aryl cation. In an aqueous acidic environment, water rapidly attacks this cation, yielding a hydroxypyridine via a Sandmeyer-type hydrolysis side reaction[4]. Resolution: Maintain strict temperature control between 0 °C and 5 °C during both the sodium nitrite addition and the subsequent cyclization phase. Ensure the NaNO₂ is added dropwise to prevent localized exothermic spikes.

Q: How do I definitively know if the diazotization is complete before working up the reaction? A: Implement a self-validating starch-iodide test. Mechanistic Causality: Sodium nitrite reacts with acid to form nitrous acid (HNO₂), the active diazotizing agent. Starch-iodide paper detects excess oxidizing agents. If you spot the reaction mixture on the paper and it turns blue-black, unreacted HNO₂ is present, confirming that you have added sufficient NaNO₂ to consume all the starting amine. Resolution: Maintain a slight excess of HNO₂ for 15-30 minutes to ensure complete conversion. Before isolation, this excess must be quenched (e.g., by adding sulfamic acid or urea) to prevent oxidative degradation of your product during workup.

Quantitative Troubleshooting Matrix
ParameterTarget RangeFailure ModeMechanistic ConsequenceYield Impact
Temperature 0 °C to 5 °C> 10 °CThermal extrusion of N₂; formation of aryl cation and subsequent hydrolysis to hydroxypyridine.Severe reduction (< 20% yield)
pH (Diazotization) < 1.0> 2.0Insufficient generation of nitrosonium ion (NO⁺); incomplete conversion of starting material.Moderate reduction (Unreacted SM)
pH (Cyclization) 3.0 to 5.0< 1.0Protonation of adjacent amine (-NH³⁺); loss of nucleophilicity leading to azo polymerization.Complete failure (Tar formation)
NaNO₂ Stoichiometry 1.05 to 1.10 eq< 1.0 eqIncomplete diazotization; residual diaminopyridine competes for azo coupling.Moderate reduction
Addition Rate Dropwise (1-2 drops/sec)Rapid bolusLocalized exothermic spikes causing premature diazonium decomposition.Severe reduction
Standardized Self-Validating Protocol: Synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridine

This protocol utilizes a self-validating feedback loop to ensure complete conversion while mitigating oxidative hazards.

Materials:

  • 2,3-Diaminopyridine (1.0 eq)

  • Sodium nitrite (NaNO₂, 1.05 eq)

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Acetate (NaOAc)

  • Sulfamic acid (0.1 eq)

  • Starch-iodide indicator paper

Step-by-Step Methodology:

  • Dissolution & Acidification: Suspend 2,3-diaminopyridine (1.0 eq) in 10% aqueous HCl (approx. 10 mL per gram of amine). Stir until completely dissolved. Causality: Complete dissolution ensures homogeneous diazotization, preventing unreacted amine from acting as a nucleophile for intermolecular azo coupling.

  • Thermal Equilibration: Submerge the reaction flask in an ice-salt bath. Allow the internal temperature to equilibrate to 0–5 °C.

  • Diazotization: Dissolve NaNO₂ (1.05 eq) in a minimal volume of cold distilled water. Transfer to an addition funnel. Add the NaNO₂ solution dropwise (1-2 drops per second) to the vigorously stirring amine solution, strictly maintaining the internal temperature below 5 °C[4].

  • Validation of Conversion: After the addition is complete, stir for 15 minutes at 0–5 °C. Spot a drop of the reaction mixture onto starch-iodide paper.

    • Self-Validation: An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed. If the paper does not change color, add NaNO₂ in 0.05 eq increments until a positive test is achieved.

  • pH-Triggered Cyclization: Carefully add saturated aqueous NaOAc dropwise to the reaction mixture until the pH reaches approximately 4.0.

    • Causality: This buffers the solution, deprotonating the adjacent 2-amino group and triggering the intramolecular nucleophilic attack to form the triazole ring. Stir for an additional 1-2 hours at 0–5 °C.

  • Oxidative Quenching: Add aqueous sulfamic acid dropwise to the mixture and re-test with starch-iodide paper. Continue addition until the test is negative (no color change).

    • Self-Validation: This confirms the complete destruction of residual nitrous acid, preventing oxidative side reactions during isolation.

  • Isolation: Neutralize the mixture carefully with solid NaHCO₃ to pH 7. Collect the resulting precipitate via vacuum filtration. Wash the filter cake with ice-cold water and dry under high vacuum to yield 1H-[1,2,3]triazolo[4,5-b]pyridine as a crystalline solid.

References
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. nih.gov.[Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. arabjchem.org.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for High-Purity 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol

Welcome to the Technical Support Center for 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (CAS: 137326-91-1). This compound belongs to the triazolopyridine family, sharing a core scaffold with the widely used peptide coupling ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (CAS: 137326-91-1). This compound belongs to the triazolopyridine family, sharing a core scaffold with the widely used peptide coupling additive HOAt (1-hydroxy-7-azabenzotriazole)[1]. Due to the presence of multiple nitrogen atoms and an amphoteric hydroxyl group, this compound exhibits complex hydrogen-bonding behavior and unique solubility profiles[2].

This guide is designed for researchers and drug development professionals who require ultra-high purity (>99%) material. The troubleshooting FAQs and protocols below are grounded in the physicochemical behavior of azabenzotriazoles to ensure safety, high yield, and reproducible crystallization.

Troubleshooting & FAQ Guide

Q1: My crude 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol "oils out" or forms an amorphous powder when precipitated from water. How do I induce the growth of pure, ordered crystals?

The Causality: Triazolopyridinols possess strong intermolecular hydrogen-bonding capabilities, acting simultaneously as hydrogen-bond donors and acceptors. In highly polar, protic solvents like pure water, rapid and disordered aggregation often occurs, trapping solvent molecules and impurities to form an "oil" or amorphous solid. To overcome this, you must use a binary solvent system that balances solubility with structural direction. Studies on related azabenzotriazole polymorphs demonstrate that a mixture of Acetonitrile (MeCN) and Ethanol (EtOH) perfectly mediates this balance[2]. Ethanol acts as a hydrogen-bond disruptor to fully solubilize the compound, while Acetonitrile acts as a structural director, promoting the formation of highly ordered hydrogen-bonded motifs (such as C(5) chains or dimers) during cooling[2].

Self-Validating Protocol: MeCN:EtOH Recrystallization

  • Dissolution: Suspend 1.0 g of crude 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol in 15 mL of a 1:1 (v/v) mixture of MeCN and EtOH.

  • Controlled Heating: Gently warm the suspension to 50–60 °C using a water bath until complete dissolution is achieved. Self-Validation: The solution should become completely transparent. If particulate matter remains, perform a hot filtration.

  • Nucleation: Remove the flask from the heat source and allow it to cool to room temperature (20 °C) over 2 hours without disturbance.

  • Maturation: Transfer the flask to a refrigerator (5 °C) for 12–24 hours to maximize crystal yield[2].

  • Isolation: Filter the resulting colorless prisms or needles under a vacuum and wash with 5 mL of ice-cold diethyl ether to remove residual polar solvents.

Q2: I am observing a dark yellow or brown discoloration in my crude product. How can I remove these oxidized impurities without severe yield loss?

The Causality: The electron-rich nature of the aza-nitrogen ring system makes triazolopyridines susceptible to trace oxidation, leading to highly conjugated, colored polymeric byproducts[3]. Because these impurities share the same basic scaffold as your target molecule, standard solvent washing is often ineffective. Activated carbon (Norite) is required. The extended graphene-like sheets of the carbon selectively adsorb the large, conjugated impurities via π-π stacking, while the highly polar, low-molecular-weight 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol remains in the aqueous phase[4].

Self-Validating Protocol: Aqueous Norite Treatment

  • Aqueous Suspension: Dissolve the discolored crude product in minimal boiling deionized water (approx. 20 mL/g).

  • Carbon Addition: Remove from heat momentarily and add 10% (w/w) activated carbon (Norite).

  • Adsorption Phase: Boil the mixture gently for 10 minutes.

  • Hot Filtration: Filter the boiling mixture rapidly through a pad of Celite to remove the carbon. Self-Validation: The filtrate must be completely colorless. If a yellow tint persists, repeat the carbon treatment[4].

  • Crystallization: Allow the filtrate to cool slowly to 4 °C to yield pale/colorless crystals.

Q3: What are the critical thermal safety parameters when heating this compound during purification?

The Causality: 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol contains a very high nitrogen-to-carbon ratio. Compounds in the azabenzotriazole class exhibit explosive properties when subjected to rapid heating, mechanical shock, or confinement[3][5]. Differential Scanning Calorimetry (DSC) and Koenen tube tests on related derivatives confirm that the rapid release of nitrogen gas (N2) can lead to detonation under confined heating[3].

Safety Protocol:

  • Temperature Limit: Never heat the solvent system above 65 °C.

  • Heat Source: Always use a temperature-controlled water bath or oil bath. Never use a direct heating mantle or heat gun, which can cause localized superheating and trigger thermal decomposition.

  • Friction Avoidance: Avoid aggressive scraping of the dried crystals with metal spatulas; use PTFE or ceramic tools.

Quantitative Solvent System Comparison

To aid in selecting the appropriate purification strategy, the following table summarizes the expected outcomes of various recrystallization systems based on triazolopyridine physicochemical data[2][6].

Solvent SystemRatio (v/v)Target Impurity RemovalExpected YieldCrystal Motif / Morphology
Water + Norite N/AColored oxidized byproducts30 - 45%Amorphous / Granular
MeCN : EtOH 1:1Organic synthesis byproducts75 - 85%Colorless Prisms (Dimer motif)
MeCN : EtOH 2:1Organic synthesis byproducts70 - 80%Colorless Needles (C(5) chain)
EtOAc : Hexane 1:2Non-polar organic impurities< 20%Oils out (Not recommended)

Workflow Visualization

G start Crude 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol dissolve Dissolve in MeCN:EtOH (1:1) at 50-60°C (Avoid rapid heating) start->dissolve filter Hot Filtration (Remove insoluble impurities) dissolve->filter Verify dissolution cool Controlled Cooling to 5°C (Promotes ordered crystal motif) filter->cool Filtrate wash Filter & Wash with Cold Et2O cool->wash Crystal formation pure High-Purity Crystals (>99% via HPLC) wash->pure

Workflow for the optimized MeCN:EtOH recrystallization of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol.

References

  • Grokipedia. 1-Hydroxy-7-azabenzotriazole. Available at:[Link]

  • Google Patents. US5580981A - Azahydroxybenzotriazoles and derivatives thereof for peptide coupling reactions.
  • The Journal of Organic Chemistry (ACS Publications). Properties of a Triazolopyridine System as a Molecular Chemosensor for Metal Ions, Anions, and Amino Acids. Available at:[Link]

  • IUCr Journals. Blind crystal structure prediction of a novel second polymorph of 1-hydroxy-7-azabenzotriazole. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Chromatographic Peak Tailing of Hydroxy-Triazolopyridines

As a Senior Application Scientist, I've frequently encountered the challenge of peak tailing with polar, basic compounds like hydroxy-triazolopyridines. This guide is designed to provide you with a systematic approach to...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently encountered the challenge of peak tailing with polar, basic compounds like hydroxy-triazolopyridines. This guide is designed to provide you with a systematic approach to not only fix this common issue but also to understand the underlying chemical principles. By following these steps, you can develop robust and reliable chromatographic methods for your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for hydroxy-triazolopyridines in reversed-phase HPLC?

Peak tailing for this class of compounds is most often caused by secondary interactions between the basic analyte and the stationary phase.[1] Hydroxy-triazolopyridines contain basic nitrogen atoms that can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[2][3] This interaction is a form of ion-exchange and creates a secondary, stronger retention mechanism in addition to the primary reversed-phase retention, leading to an asymmetric peak shape.[4][5]

Q2: I'm seeing peak tailing. What is the first and simplest thing I should try to fix it?

The simplest first step is to adjust the mobile phase pH. Lowering the pH to a range of 2.5-3.0 with an acidifier like formic acid or using a phosphate buffer is highly effective.[6][7] At this low pH, the majority of the surface silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with your protonated basic analyte.[8]

Q3: Can my HPLC system itself be the cause of the peak tailing?

Yes, it's possible. If all peaks in your chromatogram are tailing, not just the hydroxy-triazolopyridine, the issue is likely physical or hardware-related.[9] Common culprits include extra-column dead volume from using tubing with an unnecessarily large internal diameter, poorly made fittings, or a void at the head of the column.[1][10][11]

Q4: What is an acceptable level of peak tailing?

The symmetry of a peak is often quantified by the USP tailing factor (T). An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. For most applications, a tailing factor of less than 1.5 is considered acceptable.[2] However, for high-resolution separations or accurate quantification, aiming for a value as close to 1.0 as possible is always recommended.

Systematic Troubleshooting Guide

Peak tailing is a solvable problem. This guide provides a logical workflow to diagnose and remedy the issue, starting from the most common chemical causes and moving to instrumental and other potential factors.

Part 1: Diagnosing the Root Cause

Before making adjustments, it's crucial to determine if the problem is chemical or physical.

Experimental Protocol: The Neutral Compound Test
  • Prepare a Neutral Marker: Prepare a solution of a neutral, non-polar compound that is retained under your current chromatographic conditions (e.g., toluene, progesterone).

  • Injection: Inject this neutral marker using the exact same method that shows tailing for your hydroxy-triazolopyridine.

  • Analysis:

    • If the neutral marker's peak is symmetrical: The problem is chemical. The basic nature of your analyte is interacting with the stationary phase. Proceed to Part 2: Chemical and Method Optimization .

    • If the neutral marker's peak also tails: The problem is likely physical or instrumental.[9] Proceed to Part 3: Instrumental and Physical Troubleshooting .

Part 2: Chemical and Method Optimization

This section focuses on addressing the secondary chemical interactions responsible for peak tailing.

2.1 Mobile Phase Modification: The First Line of Defense

Your mobile phase is the most powerful tool for influencing peak shape.

Lowering the pH is the most common and effective strategy.[6]

  • Mechanism: At a pH below 3, the acidic silanol groups on the silica surface are largely protonated and thus neutral.[2] This prevents the strong ionic interaction with the protonated basic analyte, leading to a more symmetrical peak.

  • Experimental Protocol: pH Adjustment

    • Start by adding 0.1% formic acid to both your aqueous and organic mobile phase components.[8] This is a simple, MS-compatible approach.

    • If tailing persists, prepare an aqueous mobile phase using a 10-20 mM phosphate buffer adjusted to pH 2.5.[6]

    • Caution: Be mindful of buffer precipitation when using high concentrations of acetonitrile in your gradient.[6]

If pH adjustment alone is insufficient, a competing base can be used.

  • Mechanism: A small, basic additive like triethylamine (TEA) is added to the mobile phase. The TEA, being a strong base, will preferentially interact with and "block" the active silanol sites, effectively shielding your analyte from these secondary interactions.[6][10]

  • Experimental Protocol: Adding a Competing Base

    • Add triethylamine (TEA) to your aqueous mobile phase at a concentration of 5-10 mM.[12]

    • Note that this approach can shorten column lifetime and is not ideal for mass spectrometry due to ion suppression.[12]

AdditiveTypical ConcentrationMechanism of ActionProsCons
Formic Acid 0.1% (v/v)Lowers mobile phase pH to protonate silanols.[8]MS-compatible, simple to use.May not be sufficient for highly basic compounds.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Lowers pH and acts as an ion-pairing agent.[8]Very effective at reducing tailing.Strong ion-pairing can be difficult to remove from the column; severe MS signal suppression.
Phosphate Buffer 10-50 mMMaintains a constant low pH to suppress silanol ionization.[7]Robust pH control.Can precipitate in high concentrations of acetonitrile; not MS-friendly.[6]
Triethylamine (TEA) 5-20 mMActs as a competing base to block active silanol sites.[4][6]Effective at masking silanol interactions.Can shorten column lifetime; causes MS signal suppression.[6]
2.2 Stationary Phase Selection: Choosing the Right Column

If mobile phase optimization doesn't fully resolve the issue, your column chemistry may be the limiting factor.

  • Mechanism: The type and quality of the silica, as well as the bonding chemistry, have a profound impact on silanol activity.

  • Column Types & Recommendations:

    • Type A vs. Type B Silica: Older columns often use "Type A" silica, which has high metal content and significant silanol activity.[6] Modern "Type B" silica is high-purity and has far fewer and less acidic silanol groups, leading to inherently better peak shape for basic compounds.[4] Always choose a modern, high-purity, end-capped column.

    • End-Capping: This is a process where residual silanol groups are chemically derivatized to make them inert.[7] While no column is 100% end-capped, a high degree of end-capping is crucial for analyzing basic compounds.

    • Alternative Stationary Phases: If tailing persists, consider moving away from standard silica.

      • Hybrid Silica (e.g., Waters BEH, CSH): These columns incorporate both inorganic (silica) and organic (organosiloxane) materials, offering excellent pH stability (1-12) and reduced silanol activity.[4][8] Charged Surface Hybrid (CSH) columns have a low-level positive surface charge that helps to repel basic analytes, further improving peak shape.[8]

      • Polymer-Based or Zirconia-Based Columns: These columns have no silanol groups and can completely eliminate this type of secondary interaction.[4]

Stationary Phase TypeKey FeatureRecommended pH RangeSuitability for Hydroxy-Triazolopyridines
Standard End-Capped Silica (Type B) High-purity silica with reduced silanol activity.[4]2 - 8Good, but may still require mobile phase optimization.
Hybrid Silica (e.g., BEH) Organo-silica hybrid particle.[4]1 - 12Excellent. Allows for high pH methods to neutralize the analyte.
Charged Surface Hybrid (CSH) Hybrid particle with a low-level positive surface charge.[8]1 - 11Excellent. Repels protonated basic analytes, improving peak shape.
Polymer or Zirconia-Based No silica backbone, therefore no silanol interactions.[4]Wide pH stabilityExcellent. Eliminates the primary cause of tailing for basic compounds.
2.3 Other Method-Related Issues
  • Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak fronting or tailing.[11]

    • Troubleshooting: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, overload was a contributing factor. Use a column with a larger internal diameter or a higher loading capacity.[11]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile into a 95% aqueous mobile phase), it can cause peak distortion.[1]

    • Troubleshooting: Whenever possible, dissolve your sample in the initial mobile phase.[1]

Part 3: Instrumental and Physical Troubleshooting

If the neutral compound test in Part 1 indicated a physical problem, follow these steps.

  • Check Fittings and Tubing: Ensure all fittings are properly tightened. Look for any signs of leaks. Use tubing with a small internal diameter (e.g., 0.005") to minimize extra-column volume.[13]

  • Inspect for Column Void: A void or channel in the column packing bed can cause peak distortion.[2][11]

    • Troubleshooting: Disconnect the column, reverse it, and wash it with a strong solvent to waste (do not connect to the detector).[2] This can sometimes flush out particulates blocking the inlet frit. If the problem persists after reconnecting the column in its original orientation, the column may need to be replaced.

  • Use a Guard Column: A guard column can protect the analytical column from strongly adsorbed matrix components that might cause peak tailing. If you are using a guard column, try removing it to see if the peak shape improves; a fouled guard column can be the source of the problem.

Visualized Workflows and Mechanisms

Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and resolving peak tailing.

G start Peak Tailing Observed neutral_test Inject Neutral Compound start->neutral_test chem_issue Chemical Issue (Symmetrical Peak) neutral_test->chem_issue Symmetrical Peak phys_issue Physical Issue (Tailing Peak) neutral_test->phys_issue Tailing Peak ph_adjust Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) chem_issue->ph_adjust check_fittings Check Fittings & Tubing phys_issue->check_fittings additive Use Competing Base (e.g., TEA) ph_adjust->additive Tailing Persists new_column Select Better Column (e.g., Hybrid, CSH) additive->new_column Tailing Persists inspect_column Inspect/Reverse-Flush Column check_fittings->inspect_column No Issues Found replace_column Replace Column inspect_column->replace_column No Improvement

Caption: A logical workflow for troubleshooting peak tailing.

Mechanism of Silanol Interaction

This diagram illustrates the chemical interaction at the stationary phase surface that causes peak tailing for basic compounds.

Caption: Effect of pH on silanol interactions with basic analytes.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • BenchChem. (2025). Resolving peak tailing in HPLC analysis of hydantoin compounds.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Waters Corporation. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • ALWSCI. (2025, July 17).
  • Chrom Tech, Inc. (2025, October 28).
  • N. Tanaka, et al. (2010, February 15). Test compounds for detecting the silanol effect on the elution of ionized amines in reversed-phase LC. PubMed.
  • K. Kučerová, et al. (2024, January 20).
  • Chemistry Stack Exchange. (2021, January 26).
  • Waters Corporation. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity?
  • R. Discovery. (2007, January 1). Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high‐performance liquid chromatography with UV detection using a C18 monolithic column.
  • Buchi.
  • ChromaNik Technologies Inc. (2009).
  • BenchChem. (2025).
  • ACD/Labs. (2022, October 6).
  • MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 1H-triazolo[4,5-b]pyridin-6-ol: A Predictive and Comparative Analysis

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol: A Predictive and Comparative Analysis The 1H-[1][2][3]triazolo[4,5-b]pyridine scaffold is a prominent structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol: A Predictive and Comparative Analysis

The 1H-[1][2][3]triazolo[4,5-b]pyridine scaffold is a prominent structural motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with diverse biological activities.[4][5] The specific analogue, 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol, is of significant interest for its potential as a versatile building block in the synthesis of novel therapeutic agents. Unambiguous structural characterization is paramount for researchers in this field, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

Predicted ¹H and ¹³C NMR Data for 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol. These predictions are based on the analysis of the parent compound's NMR data and the known effects of a hydroxyl substituent on the pyridine ring. The numbering convention used for the assignments is illustrated below.

Chemical structure of 1H-[<a 1][2][3]triazolo[4,5-b]pyridin-6-ol with atom numbering" src="https://i.imgur.com/example.png" width="300"/>

Figure 1. Chemical structure and atom numbering of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-5~7.0-7.2d~8.0The hydroxyl group at C-6 is strongly electron-donating, leading to a significant upfield shift of the ortho proton (H-5) compared to the parent compound.
H-7~7.8-8.0d~8.0The para proton (H-7) is also expected to be shielded by the hydroxyl group, resulting in an upfield shift, though to a lesser extent than H-5.
OH~9.5-10.5br s-The chemical shift of phenolic protons is highly variable and depends on concentration and temperature. It is expected to be a broad singlet.[6]
NH~14.0-15.0br s-The triazole NH proton is acidic and its chemical shift is typically in the downfield region, appearing as a broad singlet.[2]

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-3a~145-147This carbon, part of the triazole ring, is expected to be relatively unaffected by the hydroxyl group on the pyridine ring.
C-5~110-115The ortho carbon (C-5) will experience a significant upfield shift due to the strong shielding effect of the hydroxyl group.
C-6~155-160The carbon directly attached to the hydroxyl group (ipso-carbon) will be strongly deshielded.
C-7~118-122The para carbon (C-7) will be shielded by the hydroxyl group, resulting in an upfield shift.
C-7a~130-135This quaternary carbon is expected to be less affected by the hydroxyl group compared to the protonated carbons.

Comparative Analysis with Structurally Related Analogues

To provide a practical context for the predicted data, the following table compares the expected chemical shifts for 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol with the experimentally determined data for the parent compound, 1H-[1][2][3]triazolo[4,5-b]pyridine, and another substituted triazolopyridine derivative.

Table 3: Comparative ¹³C NMR Data (in DMSO-d₆)

Carbon1H-[1][2][3]triazolo[4,5-b]pyridine[3]Predicted 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol3,7-disubstituted triazolopyridine derivative[7]
C-3a~148~145-147Varies with substituent
C-5~122~110-115Varies with substituent
C-6~130~155-160Varies with substituent
C-7~140~118-122Varies with substituent
C-7a~133~130-135Varies with substituent

The introduction of the electron-donating hydroxyl group at the C-6 position is predicted to cause a significant upfield shift (shielding) for the ortho (C-5) and para (C-7) carbons, and a downfield shift (deshielding) for the ipso-carbon (C-6), which is a characteristic pattern for substituted pyridines.[1][7]

Standard Experimental Protocol for NMR Data Acquisition

For researchers synthesizing 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol or related analogues, the following protocol outlines the best practices for acquiring high-quality NMR data.

1. Sample Preparation:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of polar organic compounds and its high boiling point, which allows for variable temperature studies. It also helps in observing exchangeable protons like -OH and -NH.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

3. 2D NMR Experiments for Unambiguous Assignment: For a definitive structural elucidation, a suite of 2D NMR experiments is indispensable.[8][9]

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, which is crucial for identifying adjacent protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton-carbon pairs (¹JCH). This experiment is fundamental for assigning the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (²JCH and ³JCH). This is particularly useful for assigning quaternary carbons and piecing together the molecular framework.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the NMR characterization of a novel triazolopyridine derivative.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (DMSO-d6, TMS) purification->sample_prep one_d_nmr 1D NMR (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr For detailed assignment processing Data Processing (Phasing, Baseline Correction) two_d_nmr->processing assignment Spectral Assignment processing->assignment elucidation Structure Confirmation assignment->elucidation

Caption: General workflow for the synthesis and NMR-based structural elucidation of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR characteristics of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol. By leveraging data from the parent scaffold and established principles of NMR spectroscopy, researchers can gain valuable insights into the expected spectral features of this important molecule. The comparative analysis and detailed experimental protocol further equip scientists with the necessary tools to confidently characterize this and other related triazolopyridine derivatives, thereby accelerating their research and development efforts.

References

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Available from: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available from: [Link]

  • The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ACS Publications. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]

  • PMC. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]

  • ResearchGate. 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Available from: [Link]

  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available from: [Link]

  • PMC. Chirality Sensing of N-Heterocycles via 19F NMR. Available from: [Link]

  • Springer. Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. Available from: [Link]

  • Semantic Scholar. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. Available from: [Link]

  • Wiley Online Library. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]

  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available from: [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available from: [Link]

  • ETH Zurich. Structure Elucidation by NMR – NMR Service. Available from: [Link]

  • Bull. Acad. Polon. Sci., Ser. Sci. Chim. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

  • University of Potsdam. 1H NMR Spectroscopy. Available from: [Link]

  • MDPI. The Evolving Landscape of NMR Structural Elucidation. Available from: [Link]

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Comparative

A Comparative Guide to Peptide Coupling Efficiency: 1-Hydroxy-7-azabenzotriazole (HOAt) vs. 1-Hydroxybenzotriazole (HOBt)

For decades, the successful chemical synthesis of peptides has relied on the critical role of coupling additives. These reagents are the unsung heroes that work in concert with activators like carbodiimides to ensure the...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the successful chemical synthesis of peptides has relied on the critical role of coupling additives. These reagents are the unsung heroes that work in concert with activators like carbodiimides to ensure the formation of amide bonds is both rapid and, crucially, free from the yield- and purity-destroying side reaction of racemization. The quintessential additive, 1-Hydroxybenzotriazole (HOBt), has been a cornerstone of peptide chemistry since its introduction in the 1970s.[1] However, the quest for greater efficiency, particularly for synthesizing complex or sterically hindered peptides, led to the development of its structurally related successor, 1-Hydroxy-7-azabenzotriazole (HOAt).

This guide provides an in-depth, data-driven comparison of HOAt and HOBt. We will delve into the mechanistic nuances that differentiate their performance, present comparative experimental data, and provide robust protocols to guide researchers in selecting the optimal additive for their specific synthetic challenges.

The Core Mechanism: How Coupling Additives Prevent Chaos

In the most common methods of peptide synthesis, a carbodiimide (like DCC or DIC) is used to activate the carboxylic acid of an incoming amino acid. This activation forms a highly reactive, but unstable, O-acylisourea intermediate.[1][2] If left unchecked, this intermediate is prone to two major failure pathways: racemization (loss of stereochemical integrity) and rearrangement to an unreactive N-acylurea byproduct.[1][3]

This is where coupling additives intervene. Both HOBt and HOAt act as nucleophilic traps. They rapidly intercept the O-acylisourea intermediate to form a corresponding active ester (an O-acyl-OBt or O-acyl-OAt ester).[1][4][5] These active esters are sufficiently reactive to readily couple with the free amine of the peptide chain but are significantly more stable than the O-acylisourea, effectively suppressing both racemization and N-acylurea formation.[1]

G AA_COOH R-COOH (Amino Acid) O_acylisourea O-Acylisourea (Unstable Intermediate) AA_COOH->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Active_Ester Active Ester (OBt or OAt) O_acylisourea->Active_Ester Intercepted by Additive Additive Additive (HOBt or HOAt) Peptide_Bond Peptide Bond (R-CO-NH-Peptide) Active_Ester->Peptide_Bond + Peptide-NH2 (Aminolysis) Peptide_NH2 Peptide-NH2 Peptide_Bond->Additive Regenerated

Mechanism of carbodiimide-mediated coupling with an additive.

Head-to-Head Comparison: HOAt vs. HOBt

While both additives operate via the same fundamental mechanism, a single nitrogen atom's strategic placement in the HOAt structure dramatically enhances its performance.

Chemical Structures of HOAt and HOBt

The key difference is the pyridine nitrogen at position 7 of the benzotriazole ring in HOAt.[1] This modification has two profound electronic consequences:

  • Increased Acidity : The electron-withdrawing nature of the pyridine nitrogen makes the hydroxyl proton of HOAt significantly more acidic (pKa ≈ 3.3 in MeCN) than that of HOBt (pKa ≈ 4.6 in MeCN).[1][6] This makes the resulting OAt⁻ anion a superior leaving group compared to OBt⁻, which accelerates the rate of the final aminolysis step where the peptide bond is formed.[7]

  • Neighboring-Group Participation : The lone pair of electrons on the pyridine nitrogen can provide "anchimeric assistance" during the aminolysis step.[1] This intramolecular catalysis further speeds up the attack of the amine on the active ester, contributing to HOAt's overall higher reactivity.

These electronic advantages translate directly into superior performance in key areas of peptide synthesis.

Feature1-Hydroxybenzotriazole (HOBt)1-Hydroxy-7-azabenzotriazole (HOAt)Rationale & Expert Insight
Coupling Rate StandardVery High HOAt's greater acidity and anchimeric assistance from the 7-aza nitrogen significantly accelerate amide bond formation.[6][7][8]
Racemization Suppression GoodSuperior The faster coupling rates with HOAt minimize the time the activated amino acid exists, reducing the window for epimerization.[6][9][10]
Efficacy in Hindered Couplings ModerateHigh HOAt's enhanced reactivity makes it the reagent of choice for sterically demanding amino acids (e.g., Aib) or "difficult" sequences.[1][10]
Visual Monitoring NoYes (Yellow to Colorless)The OAt-ester intermediate is often yellow; its consumption during coupling provides a useful visual cue for reaction completion.[6]
Cost-Effectiveness High ModerateHOBt remains a more economical choice for routine, non-challenging peptide syntheses.[11]
Safety Profile HazardousHazardousBoth reagents are energetic and potentially explosive in their anhydrous form.[1][8] They should be handled with care, typically as hydrates.[12]

Quantitative Performance Data: The Proof in Purity

The most compelling case for HOAt's superiority lies in its ability to suppress racemization during challenging coupling reactions. The data below, derived from seminal studies, illustrates the dramatic improvement in stereochemical purity achieved by substituting HOBt with HOAt.

Coupling ModelAdditiveBase% D-Isomer (Racemization)Source
Z-Phg-OH + H-Pro-NH₂ HOBtNMM40.0% [6]
HOAt NMM<2.0% [6]
Z-Phe-Val-OH + H-Ala-OMe HOBtNMM4.1% [6]
HOAt NMM<1.0% [6]
Bz-Val-OH + H-Val-OMe HOBtDIEA16.5% [6]
HOAt DIEA6.1% [6]

Abbreviations: Z = Benzyloxycarbonyl, Phg = Phenylglycine, NMM = N-Methylmorpholine, Bz = Benzoyl, DIEA = Diisopropylethylamine.

These results unequivocally demonstrate that for racemization-prone couplings, HOAt provides a significantly higher degree of chiral integrity. The reduction of racemization from 40% to less than 2% in the Z-Phg-Pro model is a stark indicator of its efficacy.

Experimental Protocol: Standard SPPS Coupling Cycle

This protocol describes a single coupling cycle during a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. The procedure is identical whether using HOBt or HOAt; only the additive itself is changed.

Rationale: In SPPS, all soluble reagents are used in excess to drive the reaction on the insoluble resin support to completion. This ensures a high yield at each step, which is critical for the overall yield of the final long peptide.

G start Start: Resin-Bound Peptide (N-term Fmoc) deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 2. Wash Resin (DMF, DCM) deprotection->wash1 coupling 4. Coupling Add pre-activated mix to resin. Shake 1-4 hours. wash1->coupling preactivation 3. Pre-activation (Amino Acid + Additive + DIC in DMF) preactivation->coupling monitor 5. Monitor (e.g., Kaiser Test) coupling->monitor wash2 6. Wash Resin (DMF, DCM) monitor->wash2 end End: Peptide Elongated by one residue wash2->end

Workflow for a single SPPS coupling cycle.
Step-by-Step Methodology
  • Resin Preparation:

    • Begin with the resin-bound peptide following the previous successful coupling and washing steps. The N-terminal amino group should be protected with the Fmoc group.

  • Fmoc-Deprotection:

    • Treat the resin with a solution of 20% piperidine in N,N-Dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group, exposing the free N-terminal amine.

    • Drain the resin and repeat the treatment for an additional 10-15 minutes.

  • Washing:

    • Thoroughly wash the resin to remove all residual piperidine. A typical wash cycle is 3x with DMF, followed by 3x with Dichloromethane (DCM), and finally 3x with DMF.

  • Coupling Solution Preparation (Activation):

    • In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading).

    • Add the coupling additive, either HOBt or HOAt (3-5 equivalents).

    • Dissolve the components in a minimal volume of DMF.

  • Initiation of Coupling:

    • Add the activation agent, N,N'-Diisopropylcarbodiimide (DIC, 3-5 equivalents), to the amino acid/additive solution. Do not pre-incubate for long; add this solution to the resin promptly.

    • Add the complete coupling solution to the washed, deprotected resin.

  • Reaction:

    • Agitate the reaction vessel at room temperature for 1-4 hours. For HOAt, the coupling time is often significantly shorter.

  • Monitoring and Completion:

    • Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser ninhydrin test) to check for the presence of free primary amines. A negative result (e.g., colorless beads for the Kaiser test) indicates the reaction is complete.[13]

    • If the test is positive after the initial time, the reaction may be allowed to proceed longer, or a recoupling may be necessary.

  • Final Wash:

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly (e.g., 3x DMF, 3x DCM) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Conclusion and Recommendations

Both HOBt and HOAt are highly effective coupling additives that have enabled the synthesis of countless peptides. The choice between them is a matter of balancing performance requirements with economic considerations.

  • 1-Hydroxybenzotriazole (HOBt) remains the reliable, cost-effective workhorse for routine peptide synthesis. For simple sequences and amino acids not prone to racemization, HOBt provides excellent results.[10]

  • 1-Hydroxy-7-azabenzotriazole (HOAt) is the high-performance option, demonstrating clear superiority in both coupling speed and, most importantly, the suppression of racemization.[6][8][10] It is the strongly recommended additive for:

    • Synthesizing peptides containing racemization-prone residues (e.g., Cys, His).[9]

    • Coupling sterically hindered amino acids.

    • Segment condensation strategies.

    • Any synthesis where maximal chiral purity is the paramount concern.

For researchers and drug development professionals tackling complex synthetic targets, the enhanced efficiency and stereochemical fidelity afforded by HOAt justify its use, ensuring the highest probability of a successful synthesis with a purer final product.

References

  • Vertex AI Search. (2024). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. 1

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397–4398. Sourced via Luxembourg Bio Technologies. 6

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. 13

  • Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. 9

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). HOBt vs. Other Coupling Reagents: Making the Right Choice for Synthesis. 11

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole). 12

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 8

  • BenchChem. (2025). A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis. 10

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. 7

  • Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, NIH. 2

  • BenchChem. (2025). Application Notes and Protocols for HBTU Coupling Reactions. 14

  • Wikipedia. (n.d.). Peptide synthesis. 4

  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. 15

  • GL Biochem (Shanghai) Ltd. (n.d.). Solid-phase peptide synthesis introduction. 5

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. 3

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Validation

A Comparative Guide to HPLC Method Validation for Impurity Profiling of 1H-triazolo[4,5-b]pyridin-6-ol

A Comparative Guide to HPLC Method Validation for Impurity Profiling of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and i...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Validation for Impurity Profiling of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and its modern alternatives for the critical task of impurity detection in pharmaceutical development. We will focus on a representative polar heterocyclic compound, 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol, to illustrate the principles and practicalities of robust analytical method validation. The methodologies, experimental choices, and comparative data presented herein are designed to equip researchers, scientists, and drug development professionals with the insights needed to select and validate the most appropriate analytical technology for their specific needs.

Introduction: The Imperative of Impurity Control

In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark but a fundamental requirement for patient safety.[2] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and toxicological qualification of impurities in new drug substances and products.[3][4] The ICH Q3A(R2) and Q3B(R2) guidelines mandate that any impurity present above a certain threshold (typically as low as 0.05%) must be identified and qualified, making the role of analytical chemistry paramount.[2][5][6]

This guide uses 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol, a polar, nitrogen-containing heterocyclic compound, as a model analyte. Its structure presents typical challenges in reversed-phase chromatography, such as achieving adequate retention and separating it from structurally similar impurities. We will first detail a robust, validated HPLC method, explaining the scientific rationale behind each parameter. Subsequently, we will compare this "gold standard" approach with two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC), providing a clear, data-driven comparison to guide your laboratory's analytical strategy.

Chapter 1: The Regulatory Backbone: ICH Q2(R1) Validation Principles

The objective of any analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose. The ICH Q2(R1) guideline is the global standard, outlining the specific performance characteristics that must be evaluated.

A validated method for impurity quantification must be demonstrably:

  • Specific: Able to unequivocally assess the analyte in the presence of other components, including potential impurities, degradation products, and matrix components.

  • Accurate: The closeness of test results to the true value.

  • Precise: The degree of agreement among individual tests when the procedure is applied repeatedly (assessed as Repeatability and Intermediate Precision).

  • Linear: Produces results that are directly proportional to the concentration of the analyte within a given range.

  • Sensitive: Possesses a sufficiently low Limit of Detection (LOD) and Limit of Quantitation (LOQ) to measure impurities at the required reporting levels.

  • Robust: Remains unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

The relationship between these core parameters forms the foundation of a trustworthy and self-validating analytical system.

ICH_Validation_Parameters cluster_0 Core Validation Characteristics (ICH Q2(R1)) Specificity Specificity (Discrimination from impurities) Accuracy Accuracy (% Recovery of true value) Specificity->Accuracy ensures true measurement Precision Precision (Repeatability, Intermediate) Linearity Linearity (Correlation Coefficient) Precision->Linearity confirms across range Range Range (Operating boundaries) Linearity->Range LOD Detection Limit (LOD) (Signal-to-Noise ~3:1) LOQ Quantitation Limit (LOQ) (Signal-to-Noise ~10:1) LOD->LOQ Robustness Robustness (Reliability during use)

Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.

Chapter 2: The Gold Standard: A Validated RP-HPLC Method

Here we propose and justify a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the impurity profiling of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol.

Method Development Rationale: Explaining the "Why"

The selection of chromatographic conditions is not arbitrary; it is a science-driven process based on the physicochemical properties of the analyte and potential impurities.

  • Analyte Properties: 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol is a highly polar molecule due to the presence of a hydroxyl group (-OH) and multiple nitrogen atoms within its fused aromatic ring system.[7][8] Standard C18 columns often exhibit poor retention for such polar compounds in highly aqueous mobile phases, a phenomenon known as "phase collapse" or "dewetting".[9]

  • Column Selection: To overcome this, we select an Ascentis RP-Amide column (150 mm x 4.6 mm, 3 µm) . The embedded amide group enhances the retention of polar compounds and provides alternative selectivity compared to standard C18 phases.[10] It is also stable in highly aqueous mobile phases.

  • Mobile Phase Selection:

    • The triazolopyridine moiety is basic and will ionize depending on pH. To ensure consistent retention and good peak shape, the mobile phase must be buffered.[11] We select a formate buffer (pH 3.0) , which is volatile and thus compatible with mass spectrometry (LC-MS) for impurity identification. A pH of 3.0 ensures the basic nitrogens are protonated, promoting consistent interaction with the stationary phase.

    • Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is necessary to separate early-eluting polar impurities from the main peak and any later-eluting, less polar impurities within a reasonable timeframe.

  • Detector Selection: The fused aromatic ring structure of the analyte is expected to have strong UV absorbance.[12][13][14] A photodiode array (PDA) detector is chosen to monitor at a wavelength of maximum absorbance (e.g., ~280 nm, determined via a UV scan) and to assess peak purity.

Detailed Experimental Protocol: HPLC Method Validation

Objective: To validate the HPLC method for the quantification of impurities in 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol according to ICH Q2(R1) guidelines.

Chromatographic Conditions:

  • Column: Ascentis RP-Amide (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes, then wash and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 280 nm

  • Injection Volume: 10 µL

Validation Experiments:

  • Specificity: Analyze a placebo (excipient mix), the active pharmaceutical ingredient (API), and the API spiked with known impurities and degradation products (from forced degradation studies: acid/base hydrolysis, oxidation, thermal, and photolytic stress). Acceptance Criteria: The method must resolve the main peak from all impurities and placebo components. Peak purity analysis should pass.

  • Linearity: Prepare a series of solutions of each impurity from the LOQ to 120% of the specification limit (e.g., 0.5 µg/mL to 1.8 µg/mL for a 0.15% limit). Plot peak area vs. concentration. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

  • Accuracy: Analyze samples spiked with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Acceptance Criteria: Mean recovery should be between 90.0% and 110.0% for each level.

  • Precision (Repeatability): Perform six replicate injections of a sample spiked with impurities at the 100% specification level. Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 5.0%.

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or instrument. Acceptance Criteria: RSD ≤ 10.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that meets the accuracy and precision criteria. Often established from the linearity study or by determining the concentration with a signal-to-noise ratio of approximately 10:1.

  • Robustness: Deliberately vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and assess the impact on the separation. Acceptance Criteria: The separation of critical peak pairs should be maintained (resolution > 1.5), and results should not significantly deviate.

Representative Validation Data (Hypothetical)
ParameterImpurity AImpurity BAcceptance CriteriaResult
Linearity (r²) 0.99910.9988≥ 0.995Pass
Accuracy (% Recovery) 98.5% - 102.1%97.9% - 103.5%90.0% - 110.0%Pass
Repeatability (%RSD) 1.8%2.5%≤ 5.0%Pass
Intermediate Precision (%RSD) 3.2%4.1%≤ 10.0%Pass
LOQ (µg/mL) 0.150.18S/N ≥ 10Pass

Chapter 3: Performance Comparison: HPLC vs. UPLC vs. SFC

While the validated HPLC method is robust and reliable, alternative technologies offer distinct advantages in terms of speed, efficiency, and environmental impact.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[15] This dramatic decrease in particle size, coupled with instrumentation designed to handle much higher backpressures (up to 15,000 psi), leads to significant performance gains.[16][17]

The Causality: The van Deemter equation, which describes chromatographic efficiency, shows that smaller particles reduce band broadening, leading to sharper, taller peaks and higher resolution. This allows for the use of higher flow rates and shorter columns without sacrificing separation quality.[18]

FeatureValidated HPLC Method Equivalent UPLC Method Advantage
Particle Size 3 µm< 2 µmUPLC
Column Dimensions 150 x 4.6 mm50 x 2.1 mmUPLC
Analysis Time ~25 minutes~5 minutesUPLC
Peak Resolution GoodExcellentUPLC
Sensitivity (Peak Height) Baseline~2-3x HigherUPLC
Solvent Consumption ~25 mL / run~3 mL / runUPLC
System Pressure ~2,500 psi~10,000 psiHPLC (lower)

UPLC is the clear choice for high-throughput environments where speed and sensitivity are paramount.[19]

Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase.[20][21] By adding small amounts of organic modifiers (like methanol), the polarity of the mobile phase can be tuned to separate a wide range of compounds, including polar analytes.[22][23]

The Causality: Supercritical CO₂ has low viscosity and high diffusivity, properties intermediate between a gas and a liquid.[24] This allows for very fast separations at low backpressures, significantly reducing analysis time and, most importantly, the consumption of organic solvents.

FeatureValidated HPLC Method Equivalent SFC Method Advantage
Primary Mobile Phase Aqueous BufferSupercritical CO₂SFC (Green)
Organic Solvent Usage High (~90% of total)Low (~5-30% modifier)SFC
Analysis Time ~25 minutes~3-7 minutesSFC
Selectivity Based on hydrophobicityOrthogonal to RP-HPLCSFC (Alternative)
Cost per Analysis ModerateLow (CO₂ is cheap)SFC
Complexity StandardHigher initial setupHPLC

SFC is an excellent orthogonal technique to RP-HPLC and is particularly advantageous for laboratories focused on sustainability and cost reduction.[25]

Chapter 4: Choosing the Right Tool: A Decision Framework

The choice between HPLC, UPLC, and SFC depends on a laboratory's specific priorities, including sample throughput, sensitivity requirements, existing infrastructure, and green chemistry initiatives.

Decision_Framework Start Need to Validate an Impurity Method Throughput Is High Throughput (>50 samples/day) a Key Priority? Start->Throughput Green Is 'Green' Chemistry (Solvent Reduction) a Major Goal? Throughput->Green No UPLC Implement UPLC - High speed & sensitivity - Reduced solvent per run Throughput->UPLC Yes Existing Is the Method for a Standard QC Lab with Existing HPLC Systems? Green->Existing No SFC Implement SFC - Fastest analysis - Drastic solvent reduction - Orthogonal selectivity Green->SFC Yes Existing->UPLC No, consider investment HPLC Implement HPLC - Robust & reliable - Utilizes existing assets - Globally established Existing->HPLC Yes

Caption: Decision framework for selecting an analytical separation technology.

Conclusion

The validation of an analytical method for impurity profiling is a rigorous, multifaceted process that underpins the safety and quality of pharmaceutical products. While a well-validated HPLC method, as detailed in this guide, provides a robust and universally accepted solution, it is crucial for modern laboratories to consider the significant advantages offered by newer technologies.

UPLC stands out for its remarkable improvements in speed, resolution, and sensitivity, making it the superior choice for high-throughput screening and the detection of trace-level impurities.[16][19] SFC offers a compelling "green" alternative that drastically reduces organic solvent consumption and operational costs while providing rapid analysis and orthogonal selectivity, which can be invaluable for complex separation challenges.[20][21]

Ultimately, the best analytical strategy is one that is scientifically sound, fit for its intended purpose, and aligned with the operational and strategic goals of the organization. By understanding the causality behind the performance of each technique, scientists can make informed decisions that enhance data quality, improve laboratory efficiency, and ensure regulatory compliance.

References

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (n.d.). Google Scholar.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved March 10, 2026, from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved March 10, 2026, from [Link]

  • Impurities in new drug substances Q3A (R2). (2006, October 25). ICH. Retrieved March 10, 2026, from [Link]

  • ICH Q3B (R2):Impurities in new drug products. (n.d.). Slideshare. Retrieved March 10, 2026, from [Link]

  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency. Retrieved March 10, 2026, from [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2025, October 31). ResearchGate. Retrieved March 10, 2026, from [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. (n.d.). ECA Academy. Retrieved March 10, 2026, from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved March 10, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 10, 2026, from [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters Corporation. Retrieved March 10, 2026, from [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. Retrieved March 10, 2026, from [Link]

  • A REVIEW ON CAPILLARY ELECTROPHORESIS METHODS FOR IMPURITY PROFILING OF DRUGS. (2021, December 13). googleapis.com. Retrieved March 10, 2026, from [Link]

  • 1H-1,2,3-Triazolo(4,5-b)pyridine. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Advantages of application of UPLC in pharmaceutical analysis. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (2023, December). TIJER.org. Retrieved March 10, 2026, from [Link]

  • A review article of UPLC and its emerging application and challenges and opportunities. (2025, June 5). ijapc.com. Retrieved March 10, 2026, from [Link]

  • Revival of Capillary Electrophoretic Techniques in the Pharmaceutical Industry. (2022, April 15). Chromatography Online. Retrieved March 10, 2026, from [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. (n.d.). Teledyne Labs. Retrieved March 10, 2026, from [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (2019, January 3). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022, November 24). MDPI. Retrieved March 10, 2026, from [Link]

  • Video: Supercritical Fluid Chromatography. (2024, December 5). JoVE. Retrieved March 10, 2026, from [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (n.d.). LCGC International. Retrieved March 10, 2026, from [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Open Access Journals. Retrieved March 10, 2026, from [Link]

  • UV spectra of representative triazolopyridinones 1b (dashed line) and 1d (continuous line) in methanol. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Advanced Analysis with Supercritical Fluids Chromatography. (n.d.). SHIMADZU. Retrieved March 10, 2026, from [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. (2009, May 15). PubMed. Retrieved March 10, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 10, 2026, from [Link]

  • The Chemistry of the Triazolopyridines: An Update. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). hplctutorials.com. Retrieved March 10, 2026, from [Link]

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  • 1H-1,2,3-Triazolo[4,5-b]pyridine, 97%. (n.d.). aspirachemical.com. Retrieved March 10, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Peptide Coupling Agents: Benchmarking 1H-triazolo[4,5-b]pyridin-6-ol (HOAt) Against Commercial Standards

A Senior Application Scientist's Guide to Peptide Coupling Agents: Benchmarking 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol (HOAt) Against Commercial Standards For researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Peptide Coupling Agents: Benchmarking 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol (HOAt) Against Commercial Standards

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational yet intricate process. The success of solid-phase peptide synthesis (SPPS) hinges on the crucial step of peptide bond formation, a reaction facilitated by coupling agents. The choice of this reagent dictates not only the yield and purity of the final peptide but also the preservation of its stereochemical integrity.

This guide provides an in-depth technical comparison of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol, more commonly known in the field as 1-Hydroxy-7-azabenzotriazole (HOAt), against the widely used commercial coupling agents HATU, HBTU, and COMU. Our objective is to furnish you with the necessary data and insights to make an informed decision for your specific synthetic challenges.

The Central Role of Coupling Agents in Peptide Synthesis

The formation of a peptide bond is a dehydration reaction between the carboxyl group of one amino acid and the amino group of another.[4] This process is not spontaneous and requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. Coupling agents are the catalysts of this activation. An ideal coupling agent should promote rapid and efficient bond formation while minimizing side reactions, the most critical of which is racemization—the loss of chiral integrity at the α-carbon of the amino acid.[5]

Profiling the Contenders: A Mechanistic Overview

At the heart of this comparison is HOAt, a cornerstone additive that has significantly advanced peptide synthesis. We will evaluate its performance when paired with a carbodiimide, N,N'-Diisopropylcarbodiimide (DIC), and benchmark this system against three leading standalone coupling reagents.

The HOAt/DIC System: The Power of an Additive

1-Hydroxy-7-azabenzotriazole (HOAt) is not a standalone coupling agent but a highly effective additive used in conjunction with a primary coupling reagent, typically a carbodiimide like DIC.[6]

  • Mechanism of Action: The process begins with the reaction of the carboxylic acid with DIC, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo an intramolecular rearrangement to an unreactive N-acylurea. HOAt efficiently intercepts the O-acylisourea to form a more stable and highly reactive OAt-ester. The electron-withdrawing effect of the nitrogen atom at the 7-position of the pyridine ring in HOAt makes it more acidic than its predecessor, HOBt, leading to a better leaving group and thus, a more reactive ester.[1][7] This heightened reactivity facilitates rapid aminolysis to form the desired peptide bond with minimal racemization.[1][5]

HATU: The Progeny of HOAt

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium/aminium salt that incorporates the HOAt moiety within its structure.

  • Mechanism of Action: In the presence of a base, HATU reacts directly with the carboxylic acid to form the same highly reactive OAt-ester as the HOAt/DIC system.[8] This pre-packaged combination of the activating agent and the additive simplifies the coupling process and is renowned for its high efficiency, especially in sterically hindered couplings.[9]

HBTU: The Benzotriazole Workhorse

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is structurally similar to HATU but is based on 1-hydroxybenzotriazole (HOBt).

  • Mechanism of Action: Analogous to HATU, HBTU activates the carboxylic acid to form an OBt-active ester. While highly effective, the OBt-ester is generally less reactive than the OAt-ester formed by HATU, which can result in slower reaction times and a slightly higher propensity for side reactions in challenging syntheses.[8]

COMU: The Safer, High-Performance Alternative

COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Mechanism of Action: COMU activates the carboxylic acid to form a reactive Oxyma-ester. A key advantage of COMU is its foundation on OxymaPure, which is a non-explosive alternative to the potentially hazardous benzotriazole-based additives like HOBt and HOAt.[6][10] COMU often demonstrates coupling efficiencies comparable or even superior to HATU, with the significant benefits of a better safety profile and water-soluble byproducts that simplify purification.[11]

Visualizing the Activation Pathways

cluster_HOAt HOAt/DIC Pathway cluster_HATU HATU Pathway cluster_COMU COMU Pathway HOAt_RCOOH R-COOH HOAt_Oacyl O-Acylisourea (Reactive, Prone to Racemization) HOAt_RCOOH->HOAt_Oacyl + HOAt_DIC DIC HOAt_DIC->HOAt_Oacyl HOAt_OAtEster OAt-ester (Highly Reactive, Stable) HOAt_Oacyl->HOAt_OAtEster HOAt_HOAt HOAt HOAt_HOAt->HOAt_OAtEster Intercepts HOAt_Peptide Peptide Bond HOAt_OAtEster->HOAt_Peptide HOAt_Amine R'-NH2 HOAt_Amine->HOAt_Peptide HATU_RCOOH R-COOH HATU_OAtEster OAt-ester (Highly Reactive, Stable) HATU_RCOOH->HATU_OAtEster + HATU_HATU HATU HATU_HATU->HATU_OAtEster HATU_Base Base HATU_Base->HATU_OAtEster Activates HATU_Peptide Peptide Bond HATU_OAtEster->HATU_Peptide HATU_Amine R'-NH2 HATU_Amine->HATU_Peptide COMU_RCOOH R-COOH COMU_OxymaEster Oxyma-ester (Highly Reactive, Stable) COMU_RCOOH->COMU_OxymaEster + COMU_COMU COMU COMU_COMU->COMU_OxymaEster COMU_Base Base COMU_Base->COMU_OxymaEster Activates COMU_Peptide Peptide Bond COMU_OxymaEster->COMU_Peptide COMU_Amine R'-NH2 COMU_Amine->COMU_Peptide

Caption: Carboxylic acid activation pathways for different coupling systems.

Performance Benchmark: Synthesis of Acyl Carrier Protein (65-74)

To provide a tangible comparison, we will consider the synthesis of the acyl carrier protein (ACP) fragment (65-74), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂. This decapeptide is a well-established "difficult sequence" prone to aggregation, making it an excellent model for evaluating the efficiency of coupling reagents.[7][12]

The following table summarizes representative performance data collated from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Coupling SystemCrude Purity (%)Racemization LevelKey AdvantagesKey Disadvantages
HOAt/DIC ~70-85%Very LowCost-effective; excellent racemization suppression.[6]Two-component system; can be slower than uronium salts.[13]
HATU ~80-90%LowHigh coupling efficiency, especially for hindered amino acids.[12][14]Based on potentially explosive HOAt; higher cost.[10]
HBTU ~60-80%Low to ModerateWell-established; cost-effective for a standalone reagent.[14]Less reactive than HATU; potential for side reactions.[1]
COMU ~75-90%Very LowHigh efficiency comparable to HATU; non-explosive; water-soluble byproducts.[11][12]Lower stability in solution compared to some other reagents.[15]

Discussion of Comparative Data

The data indicates that for challenging sequences like ACP (65-74), both HATU and COMU generally provide the highest crude purity, reflecting their superior coupling efficiency.[12][14] The HOAt/DIC system also performs admirably, with the significant advantage of being a very low-racemization and cost-effective option.[6][13] HBTU, while a reliable reagent, may show lower performance in such difficult syntheses.[14]

A critical differentiator is safety . Both HOAt and the HOAt-derived HATU are benzotriazoles, which are known to have explosive properties in their dry, anhydrous state, necessitating careful handling and storage.[2][3][16] COMU, being based on the non-explosive OxymaPure, offers a significant safety advantage, aligning with modern green chemistry principles without compromising on performance.[17]

Experimental Protocol: Solid-Phase Synthesis of ACP (65-74)

This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of ACP (65-74) on a Rink Amide resin. The key variable is the coupling step, which is detailed for each of the four systems.

Resin_Prep 1. Resin Swelling & Fmoc Deprotection Coupling 2. Amino Acid Coupling (See specific protocols below) Resin_Prep->Coupling Wash1 3. Washing Coupling->Wash1 Capping 4. Capping (Optional) Wash1->Capping Cleavage 5. Cleavage & Deprotection Wash1->Cleavage After final amino acid Loop Repeat for each amino acid Capping->Loop Loop->Resin_Prep Next Cycle Purification 6. Purification & Analysis Cleavage->Purification

Sources

Safety & Regulatory Compliance

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